3-(allyloxy)benzoic acid
Description
Properties
IUPAC Name |
3-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKXNYMWXFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424346 | |
| Record name | 3-Allyloxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-83-4 | |
| Record name | 3-Allyloxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(allyloxy)benzoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(allyloxy)benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction and Strategic Overview
This compound is an aromatic carboxylic acid derivative featuring an allyl ether functional group. This structural motif makes it a versatile building block, particularly for introducing the reactive allyl group into more complex molecules, enabling further chemical transformations such as cross-coupling reactions, olefin metathesis, or polymerization. The synthesis strategy hinges on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds.[1]
The chosen method involves the reaction of 3-hydroxybenzoic acid with an allyl halide in the presence of a suitable base and solvent. This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.
The Core Chemistry: Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Mechanism Breakdown:
-
Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid by a base. This is a critical activation step, as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol. The choice of a mild base like potassium carbonate (K₂CO₃) is deliberate; it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the carboxylic acid (pKa ≈ 4), preventing unwanted side reactions.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the allyl halide (in this case, allyl bromide).[1]
-
Displacement: The attack occurs from the backside relative to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1]
The SN2 pathway is highly favored in this synthesis because allyl bromide is a primary alkyl halide, which is sterically unhindered and thus highly susceptible to backside attack.[3] Using secondary or tertiary alkyl halides would risk promoting a competing elimination (E2) reaction.[2][3]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and rationales.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Hydroxybenzoic Acid | 138.12 | 5.00 g | 36.2 | 1.0 |
| Allyl Bromide | 120.98 | 5.25 g (3.8 mL) | 43.4 | 1.2 |
| Anhydrous Potassium Carbonate | 138.21 | 7.50 g | 54.3 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Diethyl Ether | 74.12 | ~200 mL | - | - |
| 2M Hydrochloric Acid | 36.46 | ~50 mL | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (7.50 g, 54.3 mmol).
-
Solvent and Reagent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[2] Begin stirring the suspension.
-
Initiation of Reaction: Carefully add allyl bromide (3.8 mL, 43.4 mmol) to the stirring suspension using a syringe or dropping funnel. A slight excess of the alkylating agent is used to ensure the complete consumption of the starting phenol.
-
Heating: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzoic acid spot is no longer visible.
-
Work-up - Quenching and Filtration: After cooling the reaction mixture to room temperature, pour it into 150 mL of cold water. This step quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KBr).
-
Acidification: Acidify the aqueous solution to a pH of approximately 2 by slowly adding 2M hydrochloric acid. This protonates the carboxylate group, causing the desired this compound product to precipitate out of the solution as a solid.
-
Isolation and Extraction: If the product precipitates cleanly, it can be collected by vacuum filtration. However, for higher purity, it is recommended to perform a liquid-liquid extraction. Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white crystalline solid. Column chromatography can be used for even higher purity if necessary.[4]
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expected signals include:
-
Aromatic protons (multiplets in the range of 7.0-8.0 ppm).
-
The vinyl proton of the allyl group (-CH=) as a multiplet around 5.9-6.1 ppm.
-
The terminal vinyl protons (=CH₂) as two distinct multiplets between 5.2-5.5 ppm.
-
The methylene protons adjacent to the ether oxygen (-O-CH₂-) as a doublet around 4.6 ppm.
-
A broad singlet for the carboxylic acid proton, typically above 10 ppm (this can vary and may exchange with D₂O).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₀H₁₀O₃, MW = 178.18 g/mol ).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory.
-
3-Hydroxybenzoic Acid: May cause skin and serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE).
-
Allyl Bromide: Is a lachrymator, toxic, and flammable. It is a suspected carcinogen. This reagent must be handled in a well-ventilated fume hood at all times. Wear gloves and eye protection.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: An irritant. Avoid creating dust.
-
General Precautions: Wear safety goggles, a lab coat, and appropriate gloves throughout the procedure. Ensure all operations involving volatile or hazardous chemicals are performed in a fume hood.[6]
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. By understanding the SN2 mechanism and the specific roles of the base and solvent, researchers can confidently execute and, if necessary, adapt this protocol for their specific applications in drug discovery and materials science. Careful execution of the work-up and purification steps is essential for obtaining a product of high purity suitable for subsequent synthetic transformations.
References
An In-Depth Technical Guide to 3-(allyloxy)benzoic acid: Synthesis, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(allyloxy)benzoic acid. It will delve into its core identifiers, physicochemical properties, synthesis protocols, and its emerging role as a versatile building block in medicinal chemistry and materials science.
Compound Identification and Core Properties
This compound is an organic compound that features a benzoic acid scaffold with an allyloxy group at the meta-position. This unique combination of a carboxylic acid and a reactive allyl group makes it a valuable intermediate in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 103203-83-4 | [1] |
| Molecular Formula | C10H10O3 | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| IUPAC Name | 3-(prop-2-en-1-yloxy)benzoic acid | N/A |
| MDL Number | MFCD00527900 | [1] |
Physicochemical Properties:
-
Appearance: Typically an off-white to white solid.
-
Purity: Commercially available in purities of ≥98%.
-
Storage: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Mechanism:
The synthesis starts with the deprotonation of the hydroxyl group of 3-hydroxybenzoic acid by a weak base, such as potassium carbonate (K2CO3), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the desired ether linkage.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions.
Materials:
-
3-hydroxybenzoic acid
-
Allyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and a suitable solvent such as DMF or acetone.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (around 60-80°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (a multiplet around 6.0 ppm for the vinyl proton, and doublets around 5.3-5.5 ppm for the terminal vinyl protons, and a doublet around 4.6 ppm for the -OCH2- protons). The aromatic protons will appear in the range of 7.0-8.0 ppm.[2][3] The carboxylic acid proton will be a broad singlet at a downfield shift, typically above 10 ppm.[2][3]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the allyl group, the aromatic ring, and the carboxyl group.
-
FT-IR: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching bands for the ether linkage.
Applications in Research and Drug Discovery
The dual functionality of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: The allyl group serves as a handle for further chemical modifications, such as in "click chemistry" reactions or for the synthesis of more complex heterocyclic structures.[4] Derivatives of benzoic acid are explored for a wide range of biological activities, including as anti-inflammatory agents.[5][6][7] For instance, the core structure is relevant in the design of novel antagonists for receptors like P2Y14R, which are implicated in acute lung injury.[5]
-
Materials Science: The allyl group can participate in polymerization reactions, making it a useful monomer for the synthesis of functional polymers and coatings.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling benzoic acid derivatives should be followed.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[8][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Fire Safety: Combustible solid. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and seek medical attention.[10]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive nature of its functional groups allow for its incorporation into a wide array of more complex molecules. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. redox.com [redox.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.cn [capotchem.cn]
Spectroscopic Characterization of 3-(allyloxy)benzoic acid: A Technical Guide
Introduction
3-(allyloxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an aromatic ring, and an ether linkage with a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel polymers, resins, and pharmaceutical intermediates. A thorough understanding of its chemical structure is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present predicted spectroscopic data derived from the analysis of its constituent functional groups and by drawing close analogies to structurally related compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of this compound is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |
| Ar-H | 7.7 - 7.9 | Multiplet (m) | - |
| Ar-H | 7.3 - 7.5 | Multiplet (m) | - |
| -O-CH₂- | 4.6 - 4.7 | Doublet of triplets (dt) | J ≈ 5.0, 1.5 |
| =CH- | 5.9 - 6.1 | Multiplet (m) | - |
| =CH₂ (trans) | 5.4 - 5.5 | Doublet of quartets (dq) | J ≈ 17.0, 1.5 |
| =CH₂ (cis) | 5.2 - 5.3 | Doublet of quartets (dq) | J ≈ 10.5, 1.5 |
Interpretation and Rationale
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (multiplets) in the aromatic region (7.0-8.0 ppm). The protons ortho to the electron-donating allyloxy group will be more shielded (appear at a lower ppm) than those ortho and para to the electron-withdrawing carboxylic acid group.
-
Allyl Group Protons:
-
-O-CH₂-: These methylene protons are adjacent to an oxygen atom, which deshields them, causing them to appear around 4.6-4.7 ppm. They are coupled to the vinylic proton (=CH-), resulting in a doublet, and show long-range coupling to the terminal methylene protons (=CH₂), leading to a triplet-like pattern, hence a doublet of triplets.
-
=CH-: This vinylic proton is coupled to the adjacent methylene protons (-O-CH₂-) and the two terminal vinylic protons (=CH₂), resulting in a complex multiplet between 5.9 and 6.1 ppm.
-
=CH₂: The two terminal vinylic protons are diastereotopic and will appear as two distinct signals. The trans proton will resonate at a slightly higher chemical shift (5.4-5.5 ppm) than the cis proton (5.2-5.3 ppm). Both will appear as doublets of quartets due to geminal coupling with each other and cis/trans coupling with the =CH- proton.
-
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 170 - 173 |
| C -O (Aromatic) | 158 - 160 |
| C -COOH (Aromatic) | 131 - 133 |
| -O-C H₂- | 69 - 71 |
| =C H- | 132 - 134 |
| =C H₂ | 117 - 119 |
| Ar-C H | 115 - 130 (multiple signals) |
Interpretation and Rationale
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum (170-173 ppm).
-
Aromatic Carbons:
-
The carbon atom attached to the electron-donating allyloxy group (C-O) is deshielded and appears around 158-160 ppm.
-
The carbon atom to which the carboxylic acid group is attached (C-COOH) is also deshielded and resonates around 131-133 ppm.
-
The remaining four aromatic CH carbons will appear in the typical aromatic region of 115-130 ppm, with their specific chemical shifts influenced by the electronic effects of the substituents.
-
-
Allyl Group Carbons:
-
-O-CH₂-: The methylene carbon attached to the oxygen is found in the range of 69-71 ppm.
-
=CH-: The internal vinylic carbon appears around 132-134 ppm.
-
=CH₂: The terminal vinylic carbon is more shielded and resonates at approximately 117-119 ppm.
-
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Caption: General workflow for ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound would show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, the C=C of the alkene, and the aromatic C-H and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H (Alkenyl) | 3000 - 3100 | Medium, Sharp |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1580 - 1600, 1450 - 1500 | Medium to Strong |
| C=C (Alkene) | 1640 - 1650 | Medium |
| C-O (Ether) | 1200 - 1250 (Aryl-Alkyl) | Strong |
| C-O (Carboxylic Acid) | 1250 - 1300 | Strong |
| =C-H Bending (out-of-plane) | 910 - 990 | Strong |
Interpretation and Rationale
-
O-H Stretch: The most prominent feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group of an aromatic carboxylic acid.
-
C-O Stretches: Strong bands will be observed for the C-O stretching of the aryl-alkyl ether (around 1200-1250 cm⁻¹) and the carboxylic acid (around 1250-1300 cm⁻¹).
-
C=C Stretches: Medium intensity bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. A band around 1640-1650 cm⁻¹ will correspond to the C=C stretch of the allyl group.
-
=C-H Bending: A strong band in the 910-990 cm⁻¹ region is characteristic of the out-of-plane bending of the vinylic hydrogens of the allyl group.
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
For this compound (Molecular Weight: 178.19 g/mol ), the mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion and several characteristic fragment ions.
| m/z | Predicted Ion | Interpretation |
| 179.07 | [M+H]⁺ | Protonated molecular ion |
| 177.06 | [M-H]⁻ | Deprotonated molecular ion |
| 137.06 | [M-C₃H₅]⁺ | Loss of the allyl group |
| 121.03 | [M-C₃H₅O]⁺ | Loss of the allyloxy group |
| 133.05 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 93.03 | [C₆H₅O]⁺ | Fragment from cleavage of the ether bond |
Interpretation and Fragmentation Pathways
-
Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 179. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be seen at m/z 177.
-
Fragmentation:
-
A common fragmentation pathway for ethers is the cleavage of the C-O bond. Loss of the allyl radical (C₃H₅•) from the molecular ion would result in a fragment at m/z 137.
-
Cleavage of the aryl-oxygen bond could lead to the loss of the allyloxy radical (C₃H₅O•), giving a fragment at m/z 121.
-
Decarboxylation (loss of COOH•) from the molecular ion would produce a fragment at m/z 133.
-
Further fragmentation of the aromatic ring can also occur, leading to smaller fragments.
-
Experimental Protocol: Mass Spectrometry (LC-MS)
Caption: A typical workflow for LC-MS analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is recommended for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in research and development settings.
Section 1: Predicted Physicochemical Behavior & Core Attributes
An In-depth Technical Guide to the Solubility and Stability of 3-(allyloxy)benzoic acid
Introduction
This compound is a benzoic acid derivative characterized by the presence of an allyl ether group at the meta position. While the parent benzoic acid scaffold is common in pharmaceuticals, the specific combination of the carboxylic acid and the allyloxy group presents a unique set of physicochemical properties that must be thoroughly characterized during drug development. The carboxylic acid moiety is ionizable, significantly influencing solubility and interactions, while the allyloxy group can be susceptible to specific degradation pathways.[1][2]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. Initial literature searches indicate a lack of specific, publicly available quantitative data for this compound. Therefore, this document provides a foundational framework based on the well-documented behavior of analogous compounds—benzoic acid derivatives and allyloxy-containing molecules—and outlines the authoritative, field-proven methodologies required to generate a robust solubility and stability profile. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established regulatory standards.
Understanding the constituent parts of this compound allows us to predict its behavior and design a logical characterization strategy.
-
Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. At physiological pH, the carboxylic acid will be largely deprotonated, enhancing aqueous solubility.[1] The pKa of benzoic acid is approximately 4.2[3]; while the allyloxy group may have a minor electronic effect, the pKa of this compound is expected to be in a similar range. This group is also a key hydrogen bond donor and acceptor.
-
Aromatic Ring: The benzene ring is hydrophobic and will contribute to low solubility in aqueous media at pH values below the pKa. It does, however, promote solubility in many organic solvents.[4][5]
-
Allyloxy Group: The ether linkage is generally stable, but the terminal allyl group presents a potential site for oxidative degradation. Furthermore, allyloxy moieties on aromatic rings can be susceptible to thermal rearrangement (e.g., Claisen rearrangement) under certain conditions.[6][7]
Based on these features, we can anticipate that this compound will exhibit low intrinsic aqueous solubility but good solubility in common organic solvents. Its stability will be highly dependent on pH, temperature, and the presence of oxidative agents.
Section 2: Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's fate, influencing everything from formulation and dosage to bioavailability. A thorough understanding of a compound's solubility in various pharmaceutically relevant media is therefore non-negotiable.
Quantitative Solubility Data Table
The following table outlines the essential solvents for characterization. The values are placeholders, intended to be populated by experimental data generated using the protocols described below. The selection of solvents is based on their relevance in different stages of drug development, from discovery screening to formulation.
| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Deionized Water | 25 | Low | User to determine |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Moderate | User to determine |
| 0.1 N HCl (pH ~1) | 25 | Low | User to determine |
| Ethanol | 25 | High | User to determine |
| Methanol | 25 | High | User to determine |
| Acetone | 25 | High | User to determine |
| Dimethyl Sulfoxide (DMSO) | 25 | Very High | User to determine |
Experimental Workflow: Equilibrium Solubility Determination
The following diagram outlines the standard "shake-flask" method, a gold-standard technique for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to establish the equilibrium solubility, ensuring the solution is truly saturated.
-
Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent. Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains after equilibration). The key is to have more solid than will dissolve.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm that excess solid remains.
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved solids settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Analyze the diluted sample using a pre-validated, stability-indicating analytical method (see Section 4) to determine the concentration. Calculate the original solubility in mg/mL.[4]
Section 3: Stability Assessment & Forced Degradation
Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[8][9] They are designed to deliberately stress the molecule to identify potential degradation pathways, elucidate the structure of degradation products, and develop a stability-indicating analytical method capable of separating the intact drug from its impurities.[10][11] The conditions are more severe than those used for long-term stability testing.[8][12]
Forced Degradation Workflow
The following workflow illustrates the logical progression of a forced degradation study as mandated by ICH guidelines.
Caption: Forced Degradation Study Workflow.
Protocols for Forced Degradation Studies
The goal of these protocols is to achieve a target degradation of 10-20%, which is sufficient to identify products without destroying the molecule entirely.[9] Samples should be taken at various time points (e.g., 0, 4, 8, 24, 48 hours) to track the degradation kinetics.
1. Hydrolytic Stability
-
Rationale: To assess susceptibility to degradation in acidic and basic environments, simulating conditions in the stomach and intestines, and guiding formulation pH. Ester and amide bonds are particularly prone to hydrolysis.[13]
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. If solubility is low, a co-solvent like acetonitrile or methanol can be used (not to exceed 50%). Heat the solution at an elevated temperature (e.g., 60-80 °C).
-
Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. This is typically performed at room temperature due to the higher reactivity of base-catalyzed hydrolysis.
-
Neutral Conditions: Dissolve the compound in deionized water and heat to the same temperature as the acidic condition for comparison.
-
Sample Quenching: Before analysis, acidic samples should be neutralized with an equivalent amount of base, and basic samples with an equivalent amount of acid.
2. Oxidative Stability
-
Rationale: To test for susceptibility to oxidation. The allyloxy group, in particular, may be a site of oxidative attack.
-
Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Conduct the study at room temperature, protected from light.
3. Thermal Stability
-
Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, which informs storage and handling requirements.[14] This is particularly important for allyloxy-aromatic compounds which may undergo rearrangement.[7]
-
Protocol:
-
Solid State: Place the solid powder in a vial and store it in an oven at an elevated temperature (e.g., 80 °C), potentially under high humidity (e.g., 75% RH).[15]
-
Solution State: Prepare a solution of the compound and store it in an oven at a similar temperature (e.g., 60-80 °C), protected from light.
-
4. Photostability
-
Rationale: To determine if the compound is degraded by exposure to light, as required by ICH Q1B guidelines.
-
Protocol: Expose both the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-UV light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photo-degradation.
Section 4: Analytical Methodologies for Quantification
A robust, validated analytical method is the linchpin of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease of the active substance and separate it from any degradation products or impurities.[8][12]
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for this type of analysis due to its specificity, precision, and wide availability.
-
Rationale for Selection: Benzoic acid and its derivatives contain a chromophore (the benzene ring) that makes them readily detectable by UV spectroscopy. Reversed-phase HPLC is excellent for separating compounds of moderate polarity like this compound from potential, more polar degradants.
-
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~230 nm (a full UV scan should be performed to determine the optimal wavelength).
-
Column Temperature: 30 °C
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification. For stability studies, peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution of degradants is not occurring. For definitive identification of degradation products, fractions can be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
Conclusion
The successful development of any new chemical entity, including this compound, is predicated on a meticulous and early characterization of its fundamental physicochemical properties. This guide provides the strategic framework and detailed protocols necessary to comprehensively evaluate its solubility and stability. By leveraging established methodologies for analogous compounds and adhering to international regulatory guidelines, researchers can generate the high-quality, reliable data required to make informed decisions, de-risk development, and accelerate the journey from laboratory to clinic. The application of these forced degradation and solubility profiling techniques will not only fulfill regulatory requirements but also provide critical insights into the molecule's behavior, guiding the formulation and ensuring the ultimate safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. article.sapub.org [article.sapub.org]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snscourseware.org [snscourseware.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Allyloxy)benzoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(allyloxy)benzoic acid, a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, a robust synthesis protocol, and its potential as a structural motif in the design of novel bioactive compounds.
Core Molecular Attributes
This compound is an aromatic carboxylic acid distinguished by an allyl ether substituent at the meta-position of the benzene ring. This unique combination of a reactive allyl group and a versatile carboxylic acid moiety makes it a valuable building block in organic synthesis.
Key Identifiers and Properties
A summary of the essential physicochemical properties of this compound is presented below. These data are critical for its application in experimental design, ensuring appropriate handling, and predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 103203-83-4 | |
| Appearance | White to off-white solid | |
| Melting Point | 85-87 °C | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) |
Rationale and Strategy for Synthesis
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a mild base to form a phenoxide ion. This nucleophile then attacks allyl bromide, displacing the bromide ion and forming the desired ether linkage.
The choice of a non-protic polar solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby enhancing the nucleophilicity of the phenoxide. The subsequent hydrolysis of the intermediate ester, if formed, or direct acidification of the reaction mixture yields the final carboxylic acid product. This method is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
-
3-Hydroxybenzoic acid
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup : To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Allyl Bromide : To the stirring suspension, add allyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Execution : Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification : Acidify the aqueous solution to a pH of 2-3 using 1 M HCl. A precipitate will form.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing : Wash the combined organic layers with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is paramount and is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons adjacent to the oxygen, a multiplet for the internal vinylic proton, and two distinct signals for the terminal vinylic protons. The aromatic protons will appear as a set of multiplets in the aromatic region, and a broad singlet for the carboxylic acid proton will be observed downfield.
-
¹³C NMR : The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals include those for the carboxylic carbon, the aromatic carbons (with the carbon attached to the ether oxygen shifted downfield), and the three distinct carbons of the allyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1680-1710 cm⁻¹.
-
C-O stretching vibrations for the ether linkage.
-
C=C stretching of the allyl group and aromatic ring.
-
Out-of-plane bending vibrations for the substituted benzene ring.
Role in Drug Discovery and Development
Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[2] The introduction of an allyloxy group at the meta-position offers several strategic advantages:
-
Structural Diversity : The allyl group provides a reactive handle for further chemical modifications through various reactions such as hydroformylation, epoxidation, or metathesis, allowing for the generation of diverse compound libraries.[3]
-
Modulation of Physicochemical Properties : The ether linkage and the hydrocarbon nature of the allyl group can influence the lipophilicity and metabolic stability of a parent compound, which are critical parameters for optimizing pharmacokinetic profiles.
-
Bioisosteric Replacement : The allyloxy-phenyl moiety can act as a bioisostere for other functional groups, enabling fine-tuning of ligand-receptor interactions.
Conclusion
This compound is a valuable and accessible chemical intermediate with well-defined properties and a straightforward synthesis. Its unique structural features, combining a carboxylic acid and a reactive allyl ether, make it an attractive starting material for the synthesis of complex molecules. For researchers and developers in the pharmaceutical and life sciences, this compound represents a versatile building block for creating novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-(Allyloxy)benzoic Acid: A Technical Guide to Emerging Research Frontiers
For Immediate Release
[CITY, STATE] – This technical guide serves as an in-depth exploration of the untapped research potential of 3-(allyloxy)benzoic acid, a molecule poised at the intersection of synthetic chemistry, materials science, and pharmacology. Authored for researchers, scientists, and professionals in drug development, this document provides a strategic roadmap for investigating novel applications and derivatives of this versatile compound. By elucidating its core reactivity and proposing innovative research trajectories, we aim to catalyze the next wave of discovery in these critical scientific domains.
Foundational Chemistry and Synthesis of this compound
This compound is an aromatic carboxylic acid characterized by the presence of an allyl ether group at the meta position of the benzene ring. This unique structural combination of a reactive allyl group, a versatile carboxylic acid handle, and an aromatic scaffold makes it a compelling starting material for a diverse range of chemical transformations.
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 3-hydroxybenzoic acid is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an allyl halide, such as allyl bromide or allyl chloride, to yield the desired product.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzoic acid
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 1M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Potential Research Area 1: Exploration of Novel Bioactive Derivatives
The inherent functionalities of this compound provide a launchpad for the synthesis of novel derivatives with potential therapeutic applications. The carboxylic acid group can be readily converted into esters, amides, and other functionalities, while the allyl group offers a site for various addition and rearrangement reactions. Benzoic acid and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8]
Synthesis of Ester and Amide Libraries for Antimicrobial Screening
The synthesis of ester and amide derivatives of this compound can be achieved through standard coupling reactions. These derivatives can then be screened for their activity against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the ester and amide substituents can be systematically varied to establish structure-activity relationships (SAR).
Protocol 2: General Procedure for the Synthesis of Amide Derivatives of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired primary or secondary amine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours or until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared 3-(allyloxy)benzoyl chloride solution to the amine solution at 0 °C.
-
Let the reaction warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Potential Research Area 2: Leveraging the Allyl Group for Advanced Synthesis
The allyl group is a versatile functional group that can participate in a variety of chemical transformations, including rearrangements, additions, and polymerizations.[9][10][11]
The Claisen Rearrangement: A Gateway to Substituted Phenols
Aryl allyl ethers, such as this compound, can undergo a thermal or Lewis acid-catalyzed[12][12]-sigmatropic rearrangement known as the Claisen rearrangement.[13] This reaction results in the formation of a C-allylated phenol, a valuable intermediate for the synthesis of more complex molecules. The regioselectivity of this rearrangement can be influenced by the substitution pattern on the aromatic ring.
Caption: Claisen rearrangement of this compound.
Polymerization and Material Science Applications
The allyl group of this compound can serve as a monomer for polymerization reactions.[9][12][14] While allyl monomers are known to polymerize with more difficulty than vinyl monomers, recent advances in catalysis have opened up new possibilities.[12][14] The resulting polymers, bearing carboxylic acid functionalities, could find applications in areas such as drug delivery, coatings, and functional materials. The polymerization can be initiated by free-radical or transition-metal catalysts.[9][12]
| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |
| Free-Radical Polymerization | Peroxides (e.g., di-tert-butylperoxide)[15] | Functional polymers with pendant carboxylic acid groups. |
| Transition Metal-Catalyzed Polymerization | Group VIII transition metal carbonyls[14] | Potentially higher molecular weight polymers with controlled architectures. |
Potential Research Area 3: Synthesis of Novel Heterocyclic Scaffolds
The combination of the carboxylic acid and the allyl group in this compound can be exploited for the synthesis of novel heterocyclic compounds. For instance, intramolecular cyclization reactions can be designed to construct fused ring systems containing oxygen or nitrogen, which are common motifs in biologically active natural products and pharmaceuticals.
Iodocyclization for the Synthesis of Dihydrofurans and Dihydropyrans
The reaction of the allyl group with an electrophilic iodine source can trigger an intramolecular cyclization with the carboxylic acid or a derivative, leading to the formation of furanone or pyranone ring systems. These heterocyclic cores are prevalent in a variety of bioactive molecules.
Caption: Experimental workflow for iodocyclization.
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely unexplored, potential. This guide has outlined several promising research avenues, from the development of novel bioactive agents to the synthesis of advanced materials and complex heterocyclic systems. The strategic combination of its functional groups provides a rich platform for chemical innovation. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this versatile building block, leading to significant advancements in medicine, materials science, and beyond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. What is Benzoic Acid used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Allyl group - Wikipedia [en.wikipedia.org]
- 11. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
3-(allyloxy)benzoic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-(allyloxy)benzoic acid
This guide provides a detailed examination of the safety and handling protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation. The protocols described herein are designed as self-validating systems to ensure maximum safety and experimental integrity.
Compound Identification and Physicochemical Profile
This compound is an aromatic carboxylic acid derivative. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is limited, its structure—a benzoic acid core with an ether linkage to an allyl group—informs the necessary precautions by relating it to the known hazards of its constituent functional groups.
| Property | Data | Source |
| CAS Number | 103203-83-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Solid (Assumed based on related compounds) | N/A |
| Hazard Summary | Irritant, Potential Skin Sensitizer | [1] |
Hazard Identification and Toxicological Assessment
The primary hazards associated with this compound are irritation and potential sensitization. The toxicological profile is inferred from available GHS classifications and data on structurally related compounds, such as benzoic acid and other isomers.
GHS Hazard Classification: Based on aggregated data, this compound is classified as an irritant.[1] The allyl group, in particular, is known to be associated with skin sensitization.
| GHS Hazard Code | Hazard Statement | Source |
| H317 | May cause an allergic skin reaction. | [1] |
| H319 | Causes serious eye irritation. | [1] |
| H335 | May cause respiratory irritation. | [2] |
| H315 | Causes skin irritation. | [2] |
Toxicological Narrative:
-
Eye and Skin Irritation: Direct contact with the solid or its dust can cause significant eye irritation and damage.[1][2] Skin contact may lead to irritation, and repeated exposure carries a risk of inducing an allergic skin reaction (sensitization).[1][3][4]
-
Respiratory Irritation: As with many finely divided organic solids, inhalation of dust can irritate the respiratory tract, leading to coughing and soreness.[2][3]
-
Combustible Dust Hazard: While not flammable in its bulk form, fine dust of organic compounds like this can form explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source.[5]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective measures.
References
A Theoretical and Application-Focused Guide to 3-(Allyloxy)benzoic Acid for Advanced Research
This technical guide provides a comprehensive theoretical and practical overview of 3-(allyloxy)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound. The content is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding.
Strategic Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of a 3-hydroxybenzoic acid derivative attacks an allyl halide.
Protocol: Williamson Ether Synthesis of this compound
-
Starting Material Preparation: Begin with 3-hydroxybenzoic acid. It is crucial to use a dry solvent, such as acetone or dimethylformamide (DMF), to prevent the unwanted hydrolysis of the allyl halide.
-
Deprotonation: Add a suitable base to the solution of 3-hydroxybenzoic acid to generate the phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. The mixture is typically stirred at room temperature until the acid is fully deprotonated.
-
Nucleophilic Attack: Introduce allyl bromide to the reaction mixture. The reaction is then heated to reflux (around 60°C in DMF) to facilitate the nucleophilic attack of the phenoxide on the allyl bromide. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, causing the product to precipitate. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Williamson ether synthesis of this compound.
Spectroscopic and Physicochemical Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques and analysis of its physical properties.
Physicochemical Properties
Based on data for benzoic acid and its derivatives, this compound is expected to be a white crystalline solid.[1] Its solubility in water is likely to be low but can be increased in hotter water or alkaline solutions due to the formation of the benzoate salt.[2] The introduction of the allyloxy group is expected to slightly increase its lipophilicity compared to 3-hydroxybenzoic acid.
| Property | Predicted Value/Observation | Source |
| CAS Number | 103203-83-4 | [3] |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| Appearance | White crystalline solid | Inferred from[1] |
| Solubility | Slightly soluble in water | Inferred from[2] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a multiplet for the vinyl protons of the allyl group (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.2-5.4 ppm), and a doublet for the methylene protons adjacent to the oxygen (~4.6 ppm). The aromatic protons will appear as a set of multiplets in the range of 7.0-8.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected around 167-172 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the allyloxy group appearing more downfield. The carbons of the allyl group will be observed with the vinyl methine carbon around 132 ppm, the terminal vinyl methylene carbon around 118 ppm, and the oxymethylene carbon around 69 ppm.[4]
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage will appear in the 1250-1050 cm⁻¹ range.
Theoretical Studies: A Quantum Chemical Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and reactivity of this compound. These theoretical studies are essential for understanding its chemical behavior and for designing new molecules with desired properties.[3][5][6][7]
Computational Methodology
A standard and reliable approach for the theoretical study of such organic molecules involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[5] This level of theory provides a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property predictions.[8]
Protocol: DFT Calculations
-
Molecular Structure Input: The initial 3D structure of this compound is drawn and pre-optimized using a molecular mechanics force field (e.g., MMFF94s).[8]
-
Geometry Optimization: The pre-optimized structure is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized structure, various electronic properties are calculated, including:
-
HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge delocalization.[3]
-
Caption: A typical workflow for DFT calculations.
Predicted Theoretical Data
| Parameter | Predicted Value/Observation | Significance |
| HOMO Energy | (Calculated Value) eV | Relates to electron-donating ability |
| LUMO Energy | (Calculated Value) eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Calculated Value) eV | Indicator of chemical reactivity and stability[5] |
| Dipole Moment | (Calculated Value) Debye | Measures the polarity of the molecule |
Potential Applications in Drug Development and Beyond
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[7][9][10] The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.
Potential Biological Activities
-
Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[10][11] The allyloxy group may modulate the lipophilicity and cell permeability of the benzoic acid core, potentially enhancing its antimicrobial efficacy.
-
Anti-inflammatory and Analgesic Properties: Many benzoic acid derivatives serve as non-steroidal anti-inflammatory drugs (NSAIDs).[12] The core structure of this compound could be a starting point for developing new anti-inflammatory agents.
-
Antiviral Activity: Certain benzoic acid esters have shown higher antiviral activity than their corresponding acids.[7] This suggests that derivatives of this compound could be explored for their antiviral potential.
-
VLA-4 Antagonists: Benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists, which are important in treating inflammatory diseases.[11]
Role in Organic Synthesis
Beyond its potential biological activities, this compound is a versatile intermediate in organic synthesis. The allyl group can undergo a variety of chemical transformations, such as isomerization, oxidation, and addition reactions, allowing for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, further expanding its synthetic utility.[9]
Caption: Potential applications of this compound.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical framework for the study of this compound. From its synthesis and characterization to its computational analysis and potential applications, this molecule represents a promising area for further research. Future experimental work should focus on the synthesis and thorough spectroscopic characterization of this compound to validate the theoretical predictions presented here. Furthermore, a systematic biological evaluation of this compound and its derivatives is warranted to explore its potential as a lead compound in drug discovery programs. The insights and protocols detailed in this guide serve as a solid foundation for such future investigations.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. rsc.org [rsc.org]
- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Leveraging 3-(allyloxy)benzoic Acid as a Versatile Building Block for Advanced Functional Polymers
An Application Guide for Researchers and Drug Development Professionals
Abstract
3-(allyloxy)benzoic acid is a bifunctional monomer of significant interest for the development of advanced polymers, particularly within the biomedical and pharmaceutical fields. Its unique structure, incorporating both a polymerizable allyl group and a versatile carboxylic acid moiety, offers a dual-pronged approach to polymer design. The carboxylic acid enables the formation of polyester and polyamide backbones through step-growth polymerization, while the pendant allyl group serves as a reactive handle for a multitude of post-polymerization modifications via efficient "click" chemistry, such as thiol-ene reactions. This application note provides a comprehensive guide to the properties, synthesis, and polymerization of this compound. It details field-proven protocols for polycondensation and post-polymerization functionalization, explains the scientific rationale behind methodological choices, and explores the potential applications of the resulting polymers in areas like controlled drug delivery and biomaterial engineering.[1][2][3]
Introduction: The Strategic Advantage of a Bifunctional Monomer
In the quest for novel polymeric materials with tailored properties, monomer design is paramount. This compound emerges as a strategic building block due to its inherent bifunctionality. This molecular architecture allows for the synthesis of polymers with precisely controlled backbone structures and pendant functionalities, a critical requirement for applications in drug delivery, tissue engineering, and advanced coatings.[1][4][5][6][7]
-
The Carboxylic Acid Group: This functionality is a cornerstone of classic polymer chemistry, readily participating in polycondensation reactions to form robust polyester or polyamide chains.[8][9] Furthermore, its acidic nature can be exploited to modulate the solubility and pH-responsiveness of the final polymer, and it provides a potential site for direct drug conjugation.[10]
-
The Allyl Group: The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations. While direct free-radical polymerization of allyl monomers can be challenging due to side reactions like degradative chain transfer[11][12], the true power of the allyl group lies in its ability to undergo highly efficient post-polymerization modifications. Reactions like thiol-ene "click" chemistry, epoxidation, and dihydroxylation allow for the introduction of diverse functional groups onto a pre-formed polymer backbone, enabling the attachment of bioactive molecules, targeting ligands, or imaging agents.[1]
This guide will provide researchers with the foundational knowledge and practical protocols to harness the potential of this compound in their polymer development programs.
Monomer Profile and Synthesis
A thorough understanding of the monomer's properties is the first step in successful polymer synthesis.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₃ | PubChem[13] |
| Molecular Weight | 178.18 g/mol | PubChem[13] |
| Appearance | White to off-white solid | N/A (Typical) |
| IUPAC Name | 3-(prop-2-enoxy)benzoic acid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | N/A (Inferred) |
Representative Synthesis Protocol: Etherification of 3-Hydroxybenzoic Acid
The most direct route to this compound is the Williamson ether synthesis, starting from the readily available 3-hydroxybenzoic acid.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a strong base (potassium carbonate) to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a phenoxide ion. This nucleophile then displaces the bromide from allyl bromide in an Sₙ2 reaction. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic starting materials and the inorganic base.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Hydroxybenzoic acid | 138.12 | 10.0 g | 72.4 mmol | 1.0 |
| Allyl bromide | 120.98 | 10.5 g (7.7 mL) | 86.9 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 g | 144.7 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~200 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine (saturated NaCl solution) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (10.0 g), potassium carbonate (20.0 g), and DMF (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (7.7 mL) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by slowly adding 1 M HCl. A white precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.
-
Dry the product under vacuum at 40 °C overnight.
Polymerization Strategies and Protocols
The dual functionality of this compound allows for multiple polymerization pathways.
Strategy 1: Polycondensation via the Carboxylic Acid Group
This approach creates polyesters with pendant allyl groups along the polymer backbone. These allyl groups are then available for subsequent functionalization. Melt polycondensation is an effective, solvent-free method for synthesizing high molecular weight aromatic polyesters.[14]
Protocol 2: Melt Polycondensation to Synthesize Poly[3-(allyloxy)benzoate]
Rationale: This protocol involves a two-step process. First, the carboxylic acid of this compound is acetylated in situ or pre-acetylated to form a more reactive intermediate. The reaction is then heated under high vacuum to drive the polycondensation forward by removing the acetic acid byproduct. An antimony catalyst is commonly used to increase the reaction rate and achieve high molecular weights.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 178.18 | 10.0 g | 56.1 mmol |
| Acetic Anhydride | 102.09 | 6.8 g (6.3 mL) | 67.3 mmol |
| Antimony(III) Oxide (Sb₂O₃) | 291.52 | 30 mg | 0.1 mmol |
Step-by-Step Procedure:
-
Place this compound (10.0 g) and antimony(III) oxide (30 mg) into a specialized polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Add acetic anhydride (6.3 mL).
-
Flush the reactor with nitrogen and heat the mixture to 150 °C with stirring for 2 hours to ensure complete acetylation. Acetic acid will begin to distill off.
-
Gradually increase the temperature to 250-270 °C over 1 hour while maintaining a slow nitrogen flow.
-
Once the temperature has stabilized, gradually apply a high vacuum (<1 Torr) over 30 minutes.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly, indicating polymer formation.
-
To stop the reaction, release the vacuum with nitrogen and cool the reactor to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent like methanol to purify it.
-
Collect the polymer by filtration and dry it under vacuum.
Strategy 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The true utility of the pendant allyl groups is realized through post-polymerization modification. The thiol-ene reaction is a highly efficient, radical-mediated "click" reaction that proceeds rapidly under mild conditions, making it ideal for modifying sensitive biomolecules.[1]
Workflow: From Monomer to Functionalized Polymer
The following diagram illustrates the two-stage process of first creating a polymer backbone and then functionalizing it.
Caption: Workflow for synthesizing and functionalizing polymers.
Protocol 3: Thiol-Ene Functionalization of Poly[3-(allyloxy)benzoate]
Rationale: This protocol uses a photoinitiator (like DMPA) that generates radicals upon UV irradiation. These radicals initiate a chain reaction where a thiol adds across the allyl double bond, resulting in a stable thioether linkage. This method is highly specific and avoids side reactions with other functional groups, making it ideal for conjugating drugs or peptides.
Reagents and Materials:
| Reagent | Amount | Purpose |
| Poly[3-(allyloxy)benzoate] (from Protocol 2) | 1.0 g | Polymer backbone |
| Functional Thiol (e.g., 3-mercaptopropionic acid) | 1.2 eq. per allyl group | Functionalizing agent |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 2 mol% relative to thiol | Photoinitiator |
| Tetrahydrofuran (THF), anhydrous | 20 mL | Solvent |
Step-by-Step Procedure:
-
Dissolve Poly[3-(allyloxy)benzoate] (1.0 g) in anhydrous THF (20 mL) in a quartz reaction vessel.
-
Add the functional thiol (e.g., 3-mercaptopropionic acid) in a 1.2 molar excess relative to the number of allyl groups in the polymer.
-
Add the photoinitiator, DMPA (2 mol% of the thiol).
-
Seal the vessel, place it on a magnetic stirrer, and purge with nitrogen for 20 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for 1-2 hours.
-
Monitor the disappearance of the allyl proton signals (~5.9-6.1 ppm and ~5.2-5.4 ppm) using ¹H NMR to confirm reaction completion.
-
Once complete, precipitate the functionalized polymer by pouring the solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the purified polymer by filtration and dry it under vacuum.
Potential Applications in Drug Development
Polymers derived from this compound are well-suited for various pharmaceutical and biomedical applications.[1][7]
-
Controlled Drug Release: The polymer backbone, whether a polyester or polyamide, can be designed to be biodegradable, allowing for the sustained release of encapsulated drugs. The benzoic acid moiety itself can influence drug-polymer interactions and release kinetics.[10][15]
-
Targeted Drug Delivery: The functionalized pendant chains can be used to attach targeting ligands (e.g., antibodies, peptides) that direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing systemic toxicity.[3][15]
-
Biomaterial Coatings: The polymers can be used to coat medical devices. The pendant groups can be functionalized with antimicrobial agents or anti-fouling molecules to improve biocompatibility and prevent infections.[1]
-
Hydrogel Formation: By using a dithiol crosslinker in the thiol-ene reaction, the linear polymer chains can be crosslinked to form hydrogels, which are excellent candidates for tissue engineering scaffolds and depots for localized drug delivery.
Logical Flow: From Monomer to Application
The following diagram outlines the logical progression from the monomer's unique structure to its advanced applications.
Caption: Logical pathway from monomer structure to applications.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. research.abo.fi [research.abo.fi]
- 5. [PDF] Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gantrade.com [gantrade.com]
- 13. 2-(Allyloxy)benzoic acid | C10H10O3 | CID 3798703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Emerging Potential of 3-(Allyloxy)benzoic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Latent Promise
In the vast landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its derivatives have given rise to a multitude of drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Within this broad family, 3-(allyloxy)benzoic acid and its derivatives represent a largely underexplored, yet highly promising, chemical space. The presence of the allyloxy group offers a unique combination of features: it can influence physicochemical properties such as lipophilicity, act as a pharmacophore element interacting with biological targets, and serve as a versatile synthetic handle for further molecular elaboration.
This technical guide provides a comprehensive overview of the potential applications of this compound derivatives in medicinal chemistry. It is designed to be a resource for researchers, offering not only a summary of the current state of knowledge but also detailed, actionable protocols for synthesis and biological evaluation. While direct studies on this compound derivatives are limited, this guide will draw upon the rich literature of related benzoic acid analogues to provide a strong rationale for their investigation and to propose robust experimental workflows.
Core Rationale: Why Investigate this compound Derivatives?
The strategic incorporation of an allyloxy group at the 3-position of the benzoic acid scaffold can be envisioned to confer several advantages in drug design:
-
Modulation of Physicochemical Properties: The allyl group can fine-tune the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile.
-
Bioisosteric Replacement: The allyloxy group can serve as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Metabolic Handles: The allyl group can be a site for metabolic transformations, which can be leveraged for prodrug strategies or to modulate the duration of action.
-
Synthetic Versatility: The double bond of the allyl group is amenable to a wide range of chemical transformations, including but not limited to, hydrogenation, epoxidation, dihydroxylation, and cross-coupling reactions, enabling the generation of diverse chemical libraries.
Application Note 1: Anti-inflammatory Agents
Background: Benzoic acid derivatives have a long history as anti-inflammatory agents, with aspirin (acetylsalicylic acid) being the most iconic example. More recent research has identified novel benzoic acid derivatives with potent anti-inflammatory effects acting through various mechanisms.[4][5] For instance, 3-amide and 3-sulfonamido benzoic acid derivatives have been identified as antagonists of the P2Y14 receptor, a key player in inflammatory processes.[6][7] Furthermore, some benzoic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[4]
Hypothesis: this compound derivatives, by mimicking the spatial and electronic properties of known anti-inflammatory benzoic acids, have the potential to act as novel anti-inflammatory agents. The allyloxy group could interact with hydrophobic pockets in target enzymes or receptors, while the carboxylic acid moiety can form key hydrogen bonds.
Experimental Workflow:
Figure 1: Workflow for the development of this compound derivatives as anti-inflammatory agents.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the allylation of hydroxybenzoic acids.
Materials:
-
3-Hydroxybenzoic acid
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of the synthesized compounds against cyclooxygenase enzymes.
Materials:
-
Synthesized this compound derivatives
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit (commercially available)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a known COX inhibitor as a positive control and DMSO as a vehicle control.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37 °C.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Application Note 2: Anticancer Agents
Background: Benzoic acid derivatives are a rich source of anticancer drug candidates, with some natural and synthetic derivatives showing significant activity.[1][8][9] For example, certain dihydroxybenzoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents.[10] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and cell cycle arrest.
Hypothesis: The this compound scaffold can be a valuable starting point for the development of novel anticancer agents, potentially acting as HDAC inhibitors or targeting other cancer-related pathways. The allyloxy group can be modified to enhance binding affinity and selectivity for specific enzyme active sites.
Experimental Workflow:
Figure 2: Workflow for the discovery of this compound derivatives as anticancer agents.
Protocol 3: HDAC Inhibition Assay
This is a general protocol to screen for HDAC inhibitory activity.
Materials:
-
Synthesized this compound derivatives
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the HeLa nuclear extract and the test compounds at various concentrations. Include a positive control (TSA or SAHA) and a vehicle control (DMSO).
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for 1 hour.
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Application Note 3: Antimicrobial Agents
Background: The antimicrobial properties of benzoic acid and its esters (parabens) are well-established, and they are widely used as preservatives.[11] Research has also focused on developing novel benzoic acid derivatives as therapeutic antimicrobial agents.[12] For instance, 3-hydroxybenzoic acid has demonstrated potent antibiofilm activity against Klebsiella pneumoniae.[13] The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Hypothesis: this compound derivatives could exhibit significant antimicrobial and antibiofilm activity. The increased lipophilicity conferred by the allyloxy group may enhance their ability to penetrate bacterial cell walls and disrupt membrane integrity.
Experimental Workflow:
Figure 3: Workflow for evaluating this compound derivatives as antimicrobial agents.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard protocol for determining the MIC of a compound against a bacterial strain.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a known antibiotic control.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a detailed SAR for this compound derivatives is yet to be established, we can extrapolate from the broader benzoic acid literature to propose key areas for structural modification and investigation.
Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives
| Position of Modification | Type of Modification | Potential Impact on Activity | Rationale |
| Carboxylic Acid | Esterification, Amidation | Modulation of cell permeability and prodrug potential. | Esters can improve lipophilicity and membrane transport. Amides can introduce new hydrogen bonding interactions. |
| Allyl Group | Hydrogenation, Epoxidation, Dihydroxylation | Alteration of steric and electronic properties. | Saturation of the double bond removes a potential metabolic site. Introduction of polar groups can improve solubility and create new interactions with the target. |
| Aromatic Ring | Introduction of substituents (e.g., halogens, nitro, amino groups) | Fine-tuning of electronic properties and binding interactions. | Electron-withdrawing or -donating groups can influence the pKa of the carboxylic acid and the overall reactivity. |
The future of this compound derivatives in medicinal chemistry is bright. The synthetic accessibility of the scaffold and the versatility of the allyl group make it an attractive starting point for the generation of large and diverse compound libraries. High-throughput screening of these libraries against a wide range of biological targets is likely to uncover novel lead compounds for various therapeutic areas. Furthermore, the application of computational methods, such as molecular docking and virtual screening, can guide the rational design of more potent and selective derivatives.
Conclusion
The this compound scaffold, though currently underexplored, holds significant potential for the development of new therapeutic agents. By leveraging the established knowledge of benzoic acid chemistry and pharmacology, and by applying the systematic synthetic and screening protocols outlined in this guide, researchers can unlock the full potential of this promising class of compounds. The journey from a simple scaffold to a life-saving drug is long and challenging, but the exploration of novel chemical space, such as that offered by this compound derivatives, is a critical step in this endeavor.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]
- 9. preprints.org [preprints.org]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2004018428A1 - Antibacterial benzoic acid derivatives - Google Patents [patents.google.com]
- 13. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Claisen Rearrangement of 3-(Allyloxy)benzoic Acid
This document provides a comprehensive experimental guide for the synthesis of 2-allyl-3-hydroxybenzoic acid via the thermal Claisen rearrangement of 3-(allyloxy)benzoic acid. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible outcome.
Introduction: The Strategic Importance of the Claisen Rearrangement
The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement reaction in organic synthesis, enabling the formation of a carbon-carbon bond.[2] In the realm of aromatic chemistry, the thermal rearrangement of an aryl allyl ether provides a direct route to ortho-allyl phenols, which are valuable intermediates in the synthesis of a wide array of natural products, pharmaceuticals, and advanced materials.[3]
This application note focuses on the Claisen rearrangement of this compound, a substrate of particular interest due to the presence of a carboxylic acid moiety. The successful execution of this reaction provides access to substituted salicylic acid derivatives, which are key structural motifs in numerous biologically active compounds.
Mechanism and Scientific Principles: A Concerted Pathway to Aromatic Functionalization
The Claisen rearrangement of this compound proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state.[4] Upon heating, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. This is followed by a rapid tautomerization to restore the aromaticity of the system, yielding the thermodynamically stable phenolic product.[2]
Regioselectivity: The Directing Influence of Substituents
A key consideration in the Claisen rearrangement of a meta-substituted aryl allyl ether is the regioselectivity of the allyl group migration. The two ortho positions (C2 and C4) are not equivalent. The outcome is governed by the electronic nature of the substituent at the meta position.[3] In the case of this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. Electron-withdrawing groups at the meta-position have been shown to direct the rearrangement preferentially to the ortho-position towards the substituent.[3] Therefore, the major product of this reaction is expected to be 2-allyl-3-hydroxybenzoic acid .
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of the starting material, this compound, and its subsequent Claisen rearrangement.
Synthesis of this compound (Starting Material)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzoic acid | 138.12 | 10.0 g | 0.072 mol |
| Allyl bromide | 120.99 | 10.5 g (7.7 mL) | 0.087 mol |
| Anhydrous Potassium Carbonate | 138.21 | 25.0 g | 0.181 mol |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 0.072 mol) and acetone (200 mL).
-
Stir the mixture to dissolve the 3-hydroxybenzoic acid.
-
Add anhydrous potassium carbonate (25.0 g, 0.181 mol) to the solution.
-
To the stirred suspension, add allyl bromide (10.5 g, 7.7 mL, 0.087 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound as a solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.
Claisen Rearrangement of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 178.18 | 5.0 g | 0.028 mol |
| N,N-Diethylaniline | 149.23 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve this compound (5.0 g, 0.028 mol) in N,N-diethylaniline (50 mL).
-
Heat the stirred solution in a preheated oil bath to 200-220 °C.
-
Maintain this temperature and monitor the progress of the reaction by TLC (a typical reaction time is 4-8 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the dark reaction mixture with 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 2 M HCl (3 x 50 mL) to remove the N,N-diethylaniline.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-allyl-3-hydroxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-allyl-3-hydroxybenzoic acid.
Expected Results and Characterization
The final product, 2-allyl-3-hydroxybenzoic acid , is expected to be a solid at room temperature.[5]
Physical Properties:
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (protons on the double bond and the methylene group attached to the aromatic ring), the aromatic protons, and the acidic protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic ring and the allyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Safety Precautions
-
Allyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Diethylaniline is toxic and can be absorbed through the skin. Handle it with care in a fume hood and wear appropriate PPE.
-
The Claisen rearrangement is performed at high temperatures. Use a reliable heating mantle and a thermometer to monitor the temperature. Ensure that the apparatus is securely clamped.
References
- 1. 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 5. 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid | C10H10O3 | CID 261627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Allyloxy)benzoic Acid as a Strategic Precursor in Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 3-(allyloxy)benzoic acid in the synthesis of valuable heterocyclic compounds. We delve into the core chemical transformations, primarily the thermal Claisen rearrangement and subsequent intramolecular cyclization cascades, that position this reagent as a versatile starting material. This guide moves beyond simple procedural lists to explain the mechanistic rationale behind protocol design, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for the synthesis of dihydrobenzofuran and dihydrocoumarin scaffolds are provided, supported by mechanistic diagrams and data tables. The significance of these heterocyclic cores in modern drug discovery is also discussed, grounding the synthetic chemistry in its practical, pharmaceutical context.
Introduction: The Strategic Value of this compound
Heterocyclic scaffolds are cornerstones of medicinal chemistry, forming the core structures of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Among the myriad of synthetic precursors, this compound emerges as a particularly astute choice for constructing fused bicyclic systems. Its structure contains three key functional handles: the carboxylic acid, the ether linkage, and the terminal alkene. This arrangement allows for a powerful and atom-economical reaction cascade initiated by a sigmatropic rearrangement, making it an ideal substrate for diversity-oriented synthesis.[2]
The primary synthetic utility of this compound stems from its capacity to undergo a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction predictably and regioselectively transforms the starting material into 2-allyl-3-hydroxybenzoic acid, an intermediate primed for a variety of intramolecular cyclization reactions. The resulting heterocyclic products, such as benzofurans and coumarins, are privileged structures in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4]
This guide will illuminate the mechanistic pathways governing these transformations and provide robust, field-tested protocols for their execution in a laboratory setting.
Core Mechanistic Principles
The journey from this compound to complex heterocycles is primarily governed by two sequential reaction types: the Claisen rearrangement and intramolecular cyclization. Understanding the causality behind these steps is critical for optimizing reaction conditions and predicting outcomes.
The Directing Power of the Claisen Rearrangement
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state. In the case of this compound, the allyl group migrates from the phenolic oxygen to the ortho-position (C2) of the benzene ring.
The regioselectivity of this rearrangement is a key feature. While rearrangement could theoretically occur at the C4 position, the electronic influence of the meta-positioned carboxylic acid group, although modest, and the inherent reactivity of the ortho positions favor migration to the C2 position. Studies on related meta-allyloxy aryl ketones have shown a strong directing effect of an electron-withdrawing group to the more hindered ortho position, a principle that applies here.[5]
Caption: Mechanism of the thermal Claisen rearrangement.
This transformation is typically achieved by heating the substrate in a high-boiling solvent, such as N,N-diethylaniline or diphenyl ether, which provides the necessary thermal energy to overcome the activation barrier of the rearrangement.
Intramolecular Cyclization Cascades
The generated 2-allyl-3-hydroxybenzoic acid is a highly valuable intermediate. The newly installed ortho-allyl and hydroxyl groups, along with the carboxylic acid, create a perfect triad for subsequent cyclization reactions. The choice of catalyst and reaction conditions dictates which heterocyclic scaffold is formed.
Caption: Key synthetic routes from this compound.
-
Pathway 1: Synthesis of Dihydrobenzofurans: This pathway involves an intramolecular attack of the phenolic hydroxyl group onto the allyl double bond. This process, often referred to as oxycyclization, does not typically occur spontaneously and requires electrophilic activation of the alkene. Transition metal catalysts, particularly palladium(II) salts, or electrophilic halogen sources like iodine, are effective for this transformation.[6]
-
Pathway 2: Synthesis of Dihydrocoumarins (Benzolactones): This route involves an intramolecular esterification (lactonization) between the carboxylic acid and the phenolic hydroxyl group. However, the presence of the ortho-allyl group allows for the formation of a six-membered lactone ring incorporating the allyl chain, leading to 3,4-dihydro-1H-isochromen-1-one derivatives after cyclization and isomerization, or direct lactonization of a saturated side chain can yield dihydrocoumarins. The dehydrogenative cyclization of related arylbenzoic acids to form benzolactones is a known transformation.[7] A more direct route to a dihydrocoumarin involves saturation of the allyl double bond followed by acid-catalyzed lactonization.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Two-Step Synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-carboxylic Acid
This protocol first generates the key 2-allyl-3-hydroxybenzoic acid intermediate and then cyclizes it to the dihydrobenzofuran scaffold using a palladium catalyst.
Step A: Thermal Claisen Rearrangement to 2-Allyl-3-hydroxybenzoic acid
| Reagents & Materials | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 178.18 | 5.00 g | 28.06 |
| N,N-Diethylaniline | 149.23 | 50 mL | - |
| 3M Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
Charge a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, with this compound (5.00 g) and N,N-diethylaniline (50 mL).
-
Heat the reaction mixture to reflux (approx. 215-217 °C) under a nitrogen atmosphere.
-
Causality Check: The high temperature is essential to overcome the activation energy for the concerted[1][1]-sigmatropic rearrangement. N,N-diethylaniline is chosen for its high boiling point and its ability to act as an acid scavenger.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the dark mixture into a 500 mL beaker containing 100 mL of 3M HCl(aq) and 100 mL of ethyl acetate. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a toluene/hexanes mixture or by flash column chromatography to afford 2-allyl-3-hydroxybenzoic acid as a white to off-white solid.
Step B: Palladium-Catalyzed Intramolecular Oxycyclization
| Reagents & Materials | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Allyl-3-hydroxybenzoic acid (from Step A) | 178.18 | 2.00 g | 11.22 |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 200 mg | 1.12 (10 mol%) |
| Acetonitrile (MeCN), anhydrous | 41.05 | 40 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.88 g | 22.44 |
Procedure:
-
To an oven-dried 100 mL round-bottom flask, add 2-allyl-3-hydroxybenzoic acid (2.00 g), PdCl₂ (200 mg), and NaHCO₃ (1.88 g).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous acetonitrile (40 mL) via syringe.
-
Causality Check: PdCl₂ is the catalyst that coordinates to the alkene, activating it for nucleophilic attack by the ortho-hydroxyl group. NaHCO₃ acts as a base to neutralize any HCl generated during the catalytic cycle.
-
Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (gradient elution, hexanes to ethyl acetate) to yield 3-methyl-2,3-dihydrobenzofuran-4-carboxylic acid.
Protocol 2: Synthesis of 8-Hydroxy-3,4-dihydrocoumarin
This protocol involves the initial Claisen rearrangement (as in Protocol 1, Step A), followed by hydrogenation of the allyl group and subsequent acid-catalyzed lactonization.
Step A: Synthesis of 2-Allyl-3-hydroxybenzoic acid
-
Follow the procedure outlined in Protocol 1, Step A .
Step B: Hydrogenation to 2-Propyl-3-hydroxybenzoic acid
| Reagents & Materials | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Allyl-3-hydroxybenzoic acid (from Step A) | 178.18 | 2.00 g | 11.22 |
| Palladium on Carbon (10% Pd/C) | - | 200 mg | - |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm | - |
Procedure:
-
Dissolve 2-allyl-3-hydroxybenzoic acid (2.00 g) in methanol (50 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (200 mg) to the solution under a stream of nitrogen.
-
Causality Check: Pd/C is a heterogeneous catalyst for the reduction of the alkene double bond to a single bond using hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-propyl-3-hydroxybenzoic acid, which is often used in the next step without further purification.
Step C: Acid-Catalyzed Lactonization
| Reagents & Materials | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Propyl-3-hydroxybenzoic acid (from Step B) | 180.20 | ~2.0 g | ~11.1 |
| Toluene | 92.14 | 50 mL | - |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 211 mg | 1.11 (10 mol%) |
Procedure:
-
Combine the crude 2-propyl-3-hydroxybenzoic acid (~2.0 g) and p-TsOH (211 mg) in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.
-
Add toluene (50 mL) and heat the mixture to reflux.
-
Causality Check: p-TsOH is a strong acid catalyst that protonates the carboxylic acid, making it a better electrophile for intramolecular attack by the phenolic hydroxyl group. The Dean-Stark trap removes the water byproduct, driving the esterification equilibrium towards the product.[8]
-
Continue refluxing for 6-12 hours, or until no more water collects in the Dean-Stark trap.
-
Cool the reaction mixture and wash with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography to afford 8-hydroxy-3,4-dihydrocoumarin.
Caption: Workflow for dihydrobenzofuran synthesis.
Applications in Drug Discovery & Medicinal Chemistry
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry.
-
Benzofurans and Dihydrobenzofurans: These motifs are present in numerous biologically active compounds.[2] They are recognized as "privileged structures" due to their ability to bind to a variety of biological targets. For instance, derivatives have shown potent anti-tumor, antibacterial, and antiviral properties.[1] The ability to functionalize the carboxylic acid handle of the products described herein provides a direct route to generating libraries of amides and esters for structure-activity relationship (SAR) studies.
-
Coumarins and Dihydrocoumarins: This class of compounds exhibits a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects. The chromane scaffold, closely related to dihydrocoumarins, is also a core component of many bioactive molecules and has been investigated for various therapeutic applications.[9][10]
The synthetic routes outlined in this guide provide a reliable and versatile platform for accessing these important molecular architectures, enabling their exploration in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
A Technical Guide to the Esterification of 3-(allyloxy)benzoic Acid: Protocols, Mechanistic Insights, and Practical Considerations
An Application Note for the Synthesis of 3-(allyloxy)benzoic Acid Esters
Abstract
This application note provides a comprehensive guide for the esterification of this compound, a valuable building block in the synthesis of pharmaceuticals and functional materials. Recognizing that a single method is not universally optimal, this document presents two robust protocols: the classic Fischer-Speier esterification for scalable synthesis and the mild Steglich esterification for substrates requiring delicate handling. We delve into the mechanistic underpinnings of each method, offer detailed, step-by-step experimental procedures, and provide a comparative analysis to guide researchers in selecting the most appropriate protocol for their specific research objectives. This guide is designed for chemists and drug development professionals seeking both theoretical understanding and practical, field-tested methodologies.
Introduction and Strategic Importance
This compound is a bifunctional molecule featuring a carboxylic acid and an allyl ether. Its esters are key intermediates in organic synthesis, allowing for further functionalization at either the ester or the allyl group. The choice of esterification method is a critical decision that impacts yield, purity, and compatibility with other functional groups within a synthetic sequence. An inappropriate choice can lead to side reactions, such as cleavage of the allyl ether under harsh acidic conditions, or low conversion rates.
This guide provides the necessary framework for making an informed decision by comparing a high-temperature, acid-catalyzed method with a room-temperature, coupling agent-mediated method.
Comparative Analysis of Esterification Methodologies
The selection of an esterification protocol is dictated by the stability of the substrate, the desired scale of the reaction, and the available laboratory resources. Below is a summary of the two primary methods detailed in this note.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Principle | Acid-catalyzed acyl substitution | Carbodiimide-mediated coupling |
| Key Reagents | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, alcohol, DCC (or EDC), DMAP (catalyst) |
| Conditions | High temperature (reflux)[1] | Mild (0°C to room temperature)[2][3] |
| Advantages | Economical, simple setup, ideal for large scale, no exotic reagents[1] | Mild conditions protect sensitive functional groups, high yields, broad substrate scope[3][4] |
| Disadvantages | Harsh acidic conditions can degrade sensitive substrates, reversible reaction requires driving equilibrium[1][5] | More expensive reagents, byproduct (DCU) can complicate purification[6], DCC is an allergen[6] |
| Typical Solvents | Excess alcohol or a non-polar solvent like toluene[1] | Aprotic polar solvents (e.g., DCM, THF, DMF)[2] |
Protocol 1: Fischer-Speier Esterification
This method is ideal for producing simple alkyl esters (e.g., methyl or ethyl) of this compound when cost and scale are primary considerations. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][7]
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1]
Caption: Mechanism of Fischer-Speier Esterification.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 178.18 | 5.00 g | 28.1 | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 0.8 mL | ~15 | 0.5 |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Work-up |
| Sat. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | Work-up |
| Brine (Sat. NaCl) | - | 50 mL | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g).
-
Add methanol (100 mL) to the flask and stir until the acid dissolves.
-
Place the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid (0.8 mL) dropwise to the stirring solution.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[8][9] Let the reaction proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a 250 mL separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake vigorously and allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with:
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Final Concentration: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude methyl 3-(allyloxy)benzoate, typically as a pale yellow oil.
-
Purification: If necessary, purify the crude product via vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Steglich Esterification
This protocol is the method of choice for acid-sensitive substrates or when forming esters of more complex or sterically hindered alcohols.[3][4] It proceeds under mild, neutral conditions at room temperature. The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[2][10]
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species.[4] This "active ester" is highly electrophilic and rapidly reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[2]
Caption: Mechanism of Steglich Esterification.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 178.18 | 1.78 g | 10.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 1.2 mL | 11.0 | 1.1 |
| DCC | 206.33 | 2.27 g | 11.0 | 1.1 |
| DMAP | 122.17 | 122 mg | 1.0 | 0.1 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | Solvent |
| Diethyl Ether or Hexane | - | 100 mL | - | Work-up |
| 1M HCl | - | 50 mL | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying |
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.78 g), benzyl alcohol (1.2 mL), and DMAP (122 mg).
-
Dissolve the solids in anhydrous dichloromethane (50 mL) and stir with a magnetic stir bar.
-
Reagent Addition: Cool the flask to 0°C in an ice-water bath.
-
In a separate beaker, dissolve DCC (2.27 g) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the reaction flask over 10 minutes. A white precipitate (DCU) will begin to form.[11]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Work-up and Filtration: Upon completion, cool the reaction mixture again to 0°C to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[11]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2 x 25 mL) to remove residual DMAP and any unreacted alcohol.
-
Saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted carboxylic acid.
-
Brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to remove any remaining traces of DCU and other impurities.
General Workflow and Safety Precautions
A generalized workflow for esterification is presented below. This process highlights the key stages from reaction to purification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. synarchive.com [synarchive.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Use of 3-(allyloxy)benzoic acid in the development of novel materials
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(allyloxy)benzoic acid as a versatile building block for novel materials.
Introduction: The Molecular Versatility of this compound
This compound is a bifunctional aromatic molecule that serves as a highly adaptable monomer and intermediate in the synthesis of advanced materials. Its unique structure, featuring a reactive allyl group, a central rigid phenyl ring, and a versatile carboxylic acid moiety, provides a powerful toolkit for polymer chemists and material scientists. The interplay between these functional groups allows for the design of materials with tailored properties, including high thermal stability, tunable mechanical characteristics, and specific chemical functionalities.
-
The Allyl Group: A terminal alkene that is amenable to a wide array of chemical transformations. It is a key functional handle for polymerization via free-radical pathways, post-polymerization modification through highly efficient "click" chemistry reactions like thiol-ene coupling, and cross-linking to form robust thermoset networks.
-
The Benzoic Acid Moiety: The aromatic ring imparts rigidity and thermal resistance to resulting polymer backbones. The meta-substitution pattern of the ether and carboxyl groups introduces a "kink" in the molecular geometry, which can disrupt polymer chain packing and lead to amorphous materials with high glass transition temperatures (Tg)[1]. The carboxylic acid itself is a versatile functional group for forming esters, amides, and salts, and for imparting pH-sensitivity and hydrophilicity.
This guide provides a detailed exploration of the synthesis and application of this compound, complete with experimental protocols and mechanistic insights for its use in functional polymers, advanced dental materials, and innovative drug delivery systems.
Section 1: Synthesis of Functional Polymers
The dual functionality of this compound allows for its incorporation into a variety of polymer architectures. The carboxylic acid can be used for step-growth polymerization, while the allyl group can be reserved for subsequent modifications or for creating cross-linked networks.
Synthesis of Linear Polyesters with Pendant Allyl Groups
One of the most direct applications is in the synthesis of aromatic polyesters. Through polycondensation with various diols, this compound can be incorporated into a polymer backbone, leaving the allyl group as a pendant, reactive site. These pendant groups are invaluable for tailoring the final properties of the material.
Expert Insight: The choice of diol is critical in determining the final properties of the polyester. Short-chain aliphatic diols will lead to more rigid materials with higher Tg, while long-chain or flexible diols (e.g., polyethylene glycol) will result in softer, more flexible polymers with lower Tg. The meta-linkage from the this compound unit helps to maintain an amorphous morphology, which is often desirable for applications requiring optical clarity or solubility[1].
Protocol 1: Synthesis of Poly(ethylene glycol-co-3-(allyloxy)benzoate)
This protocol describes a standard melt polycondensation procedure to create a polyester with reactive pendant allyl groups.
Materials:
-
This compound
-
Ethylene glycol (excess)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
-
Nitrogen gas inlet
-
High-vacuum line
-
Reaction vessel with mechanical stirrer and distillation outlet
Procedure:
-
Charging the Reactor: Combine this compound (1.0 eq), ethylene glycol (2.2 eq), antimony(III) oxide (0.05 mol%), and triphenyl phosphite (0.1 mol%) in the reaction vessel.
-
Esterification (First Stage):
-
Heat the mixture to 190-200°C under a slow stream of nitrogen gas with continuous stirring.
-
Water will be generated as a byproduct and should be removed via the distillation outlet.
-
Maintain these conditions for 3-4 hours, or until the evolution of water ceases. This stage forms a low molecular weight prepolymer.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly apply a high vacuum (<1 Torr) over 30-45 minutes. This is a critical step; applying vacuum too quickly can cause excessive foaming.
-
Excess ethylene glycol will distill off. A marked increase in the viscosity of the melt will be observed.
-
Continue the reaction under high vacuum for 4-6 hours. The reaction is complete when the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
-
Recovery and Purification:
-
Cool the reactor under nitrogen to room temperature.
-
Dissolve the resulting solid polymer in a suitable solvent (e.g., chloroform or THF).
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.
-
Filter and collect the purified polymer and dry it in a vacuum oven at 40°C overnight.
-
Self-Validation:
-
¹H NMR: Confirm the incorporation of both monomer units and the presence of the intact allyl group (peaks around 4.6 ppm for -O-CH₂-, and 5.2-6.1 ppm for the vinyl protons).
-
FTIR: Look for the characteristic ester carbonyl stretch (~1720 cm⁻¹).
-
GPC (Gel Permeation Chromatography): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The pendant allyl groups on the polyester backbone are ideal sites for modification using thiol-ene chemistry. This reaction is highly efficient, proceeds under mild conditions (often UV-initiated), and is tolerant of a wide range of functional groups, making it a powerful tool for functionalizing materials.
Expert Insight: The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) across a double bond. It is an excellent example of "click" chemistry. The reaction is rapid and regiospecific, leading to a single product with high yield. This allows for the precise attachment of various molecules, such as fluorescent dyes, bioactive peptides, or hydrophilic side chains to modify the polymer's properties.
Caption: Workflow for Thiol-Ene Modification of an Allyl-Functionalized Polymer.
Protocol 2: Functionalization of Allyl-Polyester with 1-Thioglycerol
This protocol demonstrates how to attach a hydrophilic molecule (1-thioglycerol) to the polymer synthesized in Protocol 1 to increase its hydrophilicity.
Materials:
-
Allyl-functionalized polyester (from Protocol 1)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
UV lamp (365 nm)
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized polyester (1.0 g) in anhydrous THF (20 mL). The amount of THF should be sufficient to fully dissolve the polymer.
-
Adding Reagents: Add 1-thioglycerol (1.5 molar excess relative to the allyl groups) and DMPA (2 mol% relative to the allyl groups) to the solution.
-
Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.
-
UV Irradiation: Seal the vessel and place it under a 365 nm UV lamp. Irradiate the solution with stirring for 1-2 hours.
-
Purification:
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise into cold methanol.
-
Filter the precipitate and wash it several times with fresh methanol to remove unreacted thiol and photoinitiator.
-
Dry the final product in a vacuum oven at 40°C.
-
Self-Validation:
-
¹H NMR: The disappearance of the vinyl proton signals (5.2-6.1 ppm) and the appearance of new signals corresponding to the thioglycerol moiety and the new thioether linkage confirm the reaction's success.
-
FTIR: The disappearance of the C=C stretch (~1645 cm⁻¹) is indicative of the reaction completion.
-
Contact Angle Measurement: A significant decrease in the water contact angle on a film cast from the modified polymer compared to the original polymer will confirm the increased hydrophilicity.
Section 2: Application in Dental Materials
Monomers containing carboxylic acid groups are highly valuable in dental adhesives because they can interact with the calcium ions in hydroxyapatite, the primary mineral component of dentin and enamel, thereby promoting adhesion. This compound can be derivatized into a polymerizable monomer suitable for dental composites and adhesives.
Expert Insight: The key is to convert the allyl group into a more reactive polymerizable group, such as a methacrylate. Methacrylate groups are ideal for dental applications as they readily undergo photo-initiated free-radical polymerization, allowing for rapid "on-demand" curing in a clinical setting[2][3]. The resulting monomer combines the adhesive properties of the carboxylic acid with the robust network-forming capability of the methacrylate groups.
Protocol 3: Synthesis of a Dental Monomer from this compound (Hypothetical)
This protocol outlines a two-step synthesis to convert this compound into a dimethacrylate monomer analogous to clinically used dental monomers.
Caption: Synthetic pathway to a novel dental adhesive monomer.
Step A: Synthesis of 3-(2,3-dihydroxypropoxy)benzoic acid
-
Epoxidation: Dissolve this compound in dichloromethane (DCM). Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Hydrolysis: Dissolve the crude epoxide in a mixture of THF and 1M HCl. Heat at 50°C for 4 hours to open the epoxide ring.
-
Purification: Evaporate the THF, extract the product into ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the diol.
Step B: Methacrylation of the Diol
-
Dissolve the diol from Step A in anhydrous THF and cool to 0°C.
-
Add triethylamine (2.5 eq) as a base.
-
Add methacryloyl chloride (2.2 eq) dropwise.
-
Stir at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent to yield the final dimethacrylate monomer.
Formulation of a Model Dental Adhesive
The synthesized monomer can be incorporated into a photocurable adhesive resin.
| Component | Function | Weight % |
| BisGMA | Base Monomer | 40% |
| HEMA | Diluent/Wetting Agent | 25% |
| New Monomer | Adhesion Promoter | 30% |
| Camphorquinone | Photoinitiator | 0.5% |
| EDAB | Co-initiator (Amine) | 1.0% |
| BHT | Stabilizer | 0.05% |
Evaluation: The performance of this experimental adhesive would be compared against a control (without the new monomer) by measuring properties like degree of conversion (via FTIR), bond strength to dentin, and water sorption, which are critical for clinical success[2].
Section 3: Application in Drug Delivery Systems
Polymers containing benzoic acid are attractive for drug delivery due to their potential for pH-responsive behavior. The pKa of benzoic acid is around 4.2[4]. When incorporated into a polymer, the carboxylic acid groups will be deprotonated and negatively charged at physiological pH (~7.4) but will become protonated and neutral in more acidic environments, such as those found in tumor tissues (pH ~6.8) or within endosomes (pH ~5.0-6.0)[5]. This change in protonation state can trigger the disassembly of a nanoparticle or a conformational change, leading to targeted drug release.
Expert Insight: A block copolymer architecture is ideal for forming drug-delivery nanoparticles. A hydrophilic block (e.g., polyethylene glycol, PEG) forms a protective outer corona that enhances circulation time, while a hydrophobic, drug-loaded core contains the this compound derivatives. The allyl groups can be used to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for active targeting.
Protocol 4: Preparation of pH-Responsive Polymer Micelles for Doxorubicin Delivery
This protocol describes the formulation of micelles from a pre-synthesized amphiphilic block copolymer, such as PEG-b-Poly(styrene-co-3-(allyloxy)benzoate), and loading them with the anticancer drug doxorubicin (DOX).
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-P(S-co-AOB))
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Drug Preparation: Dissolve DOX·HCl (5 mg) in DMF (1 mL) and add TEA (2 eq relative to DOX) to deprotonate the amine group, making it hydrophobic.
-
Polymer Dissolution: In a separate vial, dissolve the block copolymer (25 mg) in DMF (4 mL).
-
Micelle Formation & Drug Loading:
-
Add the DOX solution dropwise to the polymer solution under vigorous stirring.
-
Slowly add deionized water (8 mL) dropwise to the DMF solution. This will induce the self-assembly of the polymer into micelles, entrapping the hydrophobic DOX in the core.
-
Stir the mixture for 4 hours.
-
-
Purification:
-
Transfer the solution to a dialysis membrane.
-
Dialyze against deionized water for 24 hours, with frequent water changes, to remove the DMF and unloaded drug.
-
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the micelles.
-
Drug Loading Content (DLC): Lyophilize a known volume of the micelle solution. Dissolve the dried sample in DMF, and use UV-Vis spectroscopy to quantify the amount of DOX.
-
DLC (%) = (Weight of loaded drug / Weight of polymer + loaded drug) x 100
-
-
pH-Responsive Release: Incubate the DOX-loaded micelles in buffer solutions of different pH (e.g., pH 7.4 and pH 5.5). At time intervals, measure the amount of released DOX. A significantly faster release rate at pH 5.5 would confirm the pH-responsive behavior.
-
Caption: pH-responsive drug release from a micellar nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2: Dental Materials | Pocket Dentistry [pocketdentistry.com]
- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic–Imine Bond Allows Self-Gating Drug Delivery [advancedsciencenews.com]
Application Notes and Protocols: 3-(Allyloxy)benzoic Acid as a Versatile Precursor for Agrochemical Innovation
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 3-(allyloxy)benzoic acid as a key building block in the discovery and development of novel agrochemicals. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.
Introduction: The Strategic Importance of the this compound Scaffold
The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. Benzoic acid derivatives have long been recognized for their herbicidal and fungicidal properties.[1][2][3] The introduction of an allyloxy group at the 3-position of the benzoic acid ring offers a unique combination of structural features beneficial for agrochemical design. The allyl group can participate in various chemical transformations, allowing for the generation of diverse molecular libraries. Furthermore, the ether linkage and the position of the substituent can influence the molecule's lipophilicity, metabolic stability, and target binding affinity, all critical parameters for developing successful agrochemicals.
This guide details the synthesis of this compound and its subsequent use as a precursor in the conceptual design and synthesis of next-generation herbicides and fungicides.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 103203-83-4 | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Appearance | Off-white to white solid | N/A |
| Melting Point | Not readily available; expected to be a crystalline solid at room temperature. | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, acetone, and alcohols. Limited solubility in water. | N/A |
Spectroscopic Characterization Protocol
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on analysis of closely related compounds and fundamental principles of spectroscopy.[5]
2.1.1. ¹H NMR Spectroscopy
-
Objective: To confirm the presence and connectivity of protons in the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
~7.7-7.8 ppm (m, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.3-7.5 ppm (m, 2H): Other aromatic protons.
-
~7.1-7.2 ppm (m, 1H): Aromatic proton ortho to the allyloxy group.
-
~6.0-6.1 ppm (m, 1H): Vinylic proton of the allyl group (-OCH₂-CH =CH₂).
-
~5.3-5.5 ppm (m, 2H): Terminal vinylic protons of the allyl group (-OCH₂-CH=CH ₂).
-
~4.6-4.7 ppm (dt, 2H): Methylene protons of the allyl group (-OCH ₂-CH=CH₂).
-
2.1.2. ¹³C NMR Spectroscopy
-
Objective: To identify all unique carbon environments in the molecule.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~170-172 ppm: Carboxylic acid carbonyl carbon (C OOH).
-
~158-160 ppm: Aromatic carbon attached to the allyloxy group (C -O).
-
~132-134 ppm: Vinylic carbon of the allyl group (-OCH₂-C H=CH₂).
-
~130-131 ppm: Aromatic methine carbon.
-
~122-124 ppm: Aromatic methine carbon.
-
~118-120 ppm: Terminal vinylic carbon of the allyl group (-OCH₂-CH=C H₂).
-
~115-117 ppm: Aromatic methine carbon.
-
~69-70 ppm: Methylene carbon of the allyl group (-OC H₂-CH=CH₂).
-
2.1.3. Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Procedure:
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the IR spectrum.
-
-
Expected Absorption Bands (ṽ) in cm⁻¹:
-
~2500-3300 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[6][7]
-
~3050-3100: Aromatic and vinylic C-H stretch.
-
~2850-2950: Aliphatic C-H stretch.
-
~1680-1710 (strong): C=O stretch of the carboxylic acid dimer.[6]
-
~1600, ~1470: C=C stretches of the aromatic ring.
-
~1200-1300: C-O stretch of the carboxylic acid and ether.
-
~900-1000: Out-of-plane bending for the allyl C-H bonds.
-
2.1.4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI) in negative mode.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
-
Expected Result:
-
[M-H]⁻: An ion peak at m/z 177.05, corresponding to the deprotonated molecule.
-
Synthesis Protocol for this compound
The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and well-established reaction.
Underlying Principle: The Williamson Ether Synthesis
This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, allyl bromide. The choice of a suitable base and solvent is critical for the success of the reaction. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation, leaving the alkoxide anion more nucleophilic.
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Pour the filtrate into water and acidify to a pH of 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Application of this compound in Agrochemical Synthesis
The this compound moiety is a valuable pharmacophore in the design of novel herbicides and fungicides. The carboxylic acid group serves as a convenient handle for derivatization, most commonly through the formation of amides and esters.
Rationale for Agrochemical Design
Patent literature reveals that substituted alkoxybenzoic acids are precursors to a range of active agrochemicals. For instance, the core structure is found in certain classes of herbicides that mimic natural plant hormones, leading to uncontrolled growth and eventual death of susceptible weed species.[1][2] In fungicides, the lipophilic nature of the alkoxy group can facilitate penetration of the fungal cell membrane, while the aromatic ring and carboxylic acid derivative can interact with specific enzyme targets.
Hypothetical Synthesis of a Novel Fungicide
To illustrate the utility of this compound, a hypothetical synthesis of a novel benzamide fungicide is presented below. This conceptual molecule incorporates the 3-(allyloxy)benzoyl scaffold and a substituted aniline, a common feature in many commercial fungicides.
Target Molecule: N-(2,6-dichloro-4-trifluoromethylphenyl)-3-(allyloxy)benzamide
4.2.1. Synthetic Pathway
The synthesis proceeds in two key steps: activation of the carboxylic acid followed by amide bond formation.
4.2.2. Protocol for the Synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)-3-(allyloxy)benzamide
Step 1: Synthesis of 3-(Allyloxy)benzoyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (SOCl₂, 1.5 eq) dropwise via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl and SO₂) ceases.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-(allyloxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Bond Formation
-
Reaction Setup: In a separate flask, dissolve 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the crude 3-(allyloxy)benzoyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred aniline solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target fungicide.
-
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. Its straightforward preparation via Williamson ether synthesis and the reactivity of its carboxylic acid and allyl functionalities provide a robust platform for the generation of diverse chemical libraries. The protocols and conceptual applications detailed in this guide are intended to empower researchers to explore the potential of this scaffold in the development of next-generation herbicides and fungicides with improved efficacy and desirable environmental profiles.
References
- 1. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 2. US8426341B2 - Herbicide formulation - Google Patents [patents.google.com]
- 3. US8440595B2 - Fungicides - Google Patents [patents.google.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 3-(Allyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 3-(Allyloxy)benzoic Acid
This compound is a versatile scaffold in medicinal chemistry, offering a unique combination of a reactive allyl group and a modifiable carboxylic acid function on an aromatic core. This structure provides a foundation for the synthesis of a diverse array of derivatives with potential therapeutic applications. The allyloxy group can participate in various chemical transformations, including cyclization, addition, and polymerization reactions, while the benzoic acid moiety allows for the formation of esters, amides, and other acid derivatives. This chemical tractability enables the exploration of a broad chemical space, leading to the discovery of novel compounds with a range of biological activities.
The exploration of benzoic acid derivatives has a rich history in drug discovery, with many approved drugs and clinical candidates featuring this structural motif.[1][2][3] These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the 3-allyloxy substituent presents an opportunity to modulate these activities and develop new therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive overview of the potential biological activities of compounds derived from this compound and offers detailed protocols for their evaluation.
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive research into benzoic acid derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities. The following sections outline the key therapeutic areas and the underlying scientific rationale.
Anticancer Activity
Benzoic acid derivatives have been extensively investigated for their potential as anticancer agents.[1][4][5][6][7] The proposed mechanisms of action are diverse and often depend on the specific substitutions on the benzoic acid core.
Scientific Rationale: The cytotoxic effects of benzoic acid derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer cell proliferation and survival.[1] For instance, certain derivatives have been shown to inhibit enzymes crucial for cancer cell metabolism or to act as antagonists for receptors that drive tumor growth. The allyloxy group can potentially enhance these activities through various mechanisms, including increased lipophilicity for better cell membrane penetration or by serving as a handle for further chemical modifications to target specific cellular components.
Key Molecular Targets:
-
Tyrosine Kinases: Many benzoic acid derivatives have been designed to inhibit tyrosine kinases, which are critical regulators of cell growth and differentiation.[4]
-
DNA Replication and Transcription: Some compounds have been shown to interfere with DNA replication and transcription, leading to cell death.[1]
-
Apoptosis Induction: The induction of programmed cell death (apoptosis) is a common mechanism for many anticancer drugs, and benzoic acid derivatives have been shown to trigger this process.[5]
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-established, with applications ranging from food preservation to clinical therapeutics.[8][9]
Scientific Rationale: The antimicrobial action of these compounds is often linked to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. The lipophilicity conferred by the allyloxy group may enhance the ability of these compounds to penetrate the microbial cell wall and membrane. Furthermore, the carboxylic acid group can contribute to the acidification of the microbial cytoplasm, disrupting cellular functions.
Structure-Activity Relationship Insights: Studies on various benzoic acid derivatives have shown that the position and nature of substituents on the aromatic ring significantly influence their antimicrobial potency.[8] For instance, the presence of hydroxyl or methoxy groups can modulate the activity against different bacterial strains. The 3-allyloxy substitution provides a unique electronic and steric profile that warrants investigation for its impact on antimicrobial efficacy.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many of these drugs are derivatives of salicylic acid, a hydroxylated benzoic acid.
Scientific Rationale: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10] Benzoic acid derivatives, particularly those with structural similarities to known NSAIDs, are prime candidates for COX inhibition. In silico studies of some benzoic acid derivatives have shown a high affinity for the COX-2 enzyme.[10] The 3-allyloxy group could potentially influence the binding affinity and selectivity of these compounds for COX-1 versus COX-2, which is a critical factor in determining their gastrointestinal side-effect profile.
Signaling Pathway: The anti-inflammatory effects of COX inhibitors are mediated through the inhibition of the arachidonic acid cascade, leading to a reduction in the production of prostaglandins and other inflammatory mediators.
Caption: Inhibition of the COX pathway by a potential this compound derivative.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the key biological activities of compounds derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 100 µL of cell suspension (e.g., 5 x 10³ cells/well) into each well of a 96-well plate.
-
Include wells for vehicle control, positive control, and blank (medium only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells.
-
Add 100 µL of medium containing the same concentration of vehicle to the control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the MTT solution and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Self-Validation:
-
The positive control should show a dose-dependent decrease in cell viability.
-
The vehicle control should not significantly affect cell viability.
-
The blank wells should have minimal absorbance.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative (test compound)
-
96-well sterile microtiter plates
-
Positive control (e.g., Ampicillin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate (e.g., from 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well containing 50 µL of the compound dilution.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Self-Validation:
-
The positive control should show inhibition of bacterial growth at the expected concentration.
-
The negative control should show no bacterial growth.
-
The growth control (bacteria in broth without compound) should show clear turbidity.
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound derivative (test compound)
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
100% Initial Activity: Assay buffer, heme, and COX-2 enzyme
-
Inhibitor Wells: Assay buffer, heme, COX-2 enzyme, and the test compound or positive control at various concentrations.
-
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement and Data Analysis:
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Self-Validation:
-
The positive control should exhibit potent inhibition of COX-2 activity.
-
The 100% initial activity wells should show a robust enzymatic reaction.
-
The blank wells should have negligible absorbance change.
Data Presentation: A Comparative Overview
While specific experimental data for this compound derivatives are not extensively available in the public domain, the following tables present representative data for structurally related benzoic acid derivatives to provide a comparative context for expected activities. It is crucial to experimentally verify the activity of any newly synthesized this compound derivative.
Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amide Benzoic Acid Derivative | THP-1 | 0.00177 | [11] |
| Quinazolinone Derivative | MCF-7 | 32.47 | [4] |
| Thienopyridine Derivative | HCT116 | 0.025 | [5] |
| Furanone Derivative | HL-60 | 8.9 | [6] |
Table 2: Representative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amine | S. aureus | 2.5 | [12] |
| Benzoic Acid | E. coli O157 | 1000 | [8] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1000 | [8] |
| 4-Chlorophenylsulfonyl Benzoic Acid Derivative | S. aureus | 125 | [9] |
Table 3: Representative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound Class | Assay | IC₅₀ (nM) | Reference |
| 3-Amide Benzoic Acid Derivative | P2Y₁₄R Antagonism | 1.77 | [11] |
| Disclaimer: The data in these tables are for illustrative purposes and represent the activities of related benzoic acid derivatives, not specifically this compound derivatives. Experimental validation is essential. |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. By employing these standardized assays, researchers can generate reliable and reproducible data to elucidate structure-activity relationships and identify lead candidates for further development. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. preprints.org [preprints.org]
- 2. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(allyloxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(allyloxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the highest purity of your final product.
The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking allyl bromide to form the desired ether linkage.
Core Reaction Pathway
The fundamental transformation is the etherification of 3-hydroxybenzoic acid using allyl bromide under basic conditions.
Caption: General workflow for the Williamson ether synthesis of this compound.
Recommended Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 3-Hydroxybenzoic Acid | 138.12 | 5.00 g | 36.2 | 1.0 eq |
| Allyl Bromide | 120.98 | 5.25 g (3.9 mL) | 43.4 | 1.2 eq |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 12.5 g | 90.5 | 2.5 eq |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzoic acid (5.00 g) and anhydrous potassium carbonate (12.5 g).
-
Solvent & Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes. Add allyl bromide (3.9 mL) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60-65 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate with 1% acetic acid. The starting material (3-hydroxybenzoic acid) will be more polar (lower Rf) than the product.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.
-
Acidify the aqueous mixture to pH 1-2 by slowly adding 2 M HCl. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 70 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot water (or a hot mixture of ethanol and water).[1][2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.[1]
-
Dry the purified crystals in a vacuum oven to obtain this compound as a white solid.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
Low yields can stem from several factors. The most common are incomplete reaction, side reactions, or mechanical loss during workup.
-
Incomplete Deprotonation: The formation of the phenoxide is critical. If your base is weak or wet, deprotonation will be inefficient.
-
Solution: Ensure your potassium carbonate is anhydrous by drying it in an oven before use. Use a sufficient excess (at least 2.5 equivalents) to neutralize both the carboxylic acid and the phenolic hydroxyl group.
-
-
Poor Reagent Quality: Old allyl bromide can degrade. Anhydrous solvent is crucial as water can consume the base and hydrolyze the allyl bromide.
-
Solution: Use freshly opened or distilled allyl bromide and ensure your DMF is anhydrous.
-
-
Insufficient Reaction Time/Temperature: The SN2 reaction requires adequate time and energy.
-
Solution: Ensure the reaction is heated to the target temperature (60-65 °C) and allow it to run for at least 4 hours. Monitor by TLC until the starting material spot has disappeared.
-
-
Side Reactions: The formation of byproducts like the C-alkylated isomer can reduce the yield of the desired product (see Q2).
Q2: My NMR/LC-MS analysis shows an unexpected isomer along with my product. What is it?
The most probable isomeric byproduct is from C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring (ortho and para positions).[3][4]
-
Mechanism: While O-alkylation is typically faster (the kinetic product), C-alkylation can occur, especially under conditions that favor thermodynamic control.[5][6]
-
Influencing Factors: The choice of solvent plays a significant role. Polar aprotic solvents like DMF or acetone favor O-alkylation. Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the proportion of C-alkylation.[4]
-
Solution:
-
Confirm Solvent Choice: Stick to polar aprotic solvents like DMF, DMSO, or acetone.
-
Purification: If C-alkylation has occurred, the isomers can often be separated by flash column chromatography on silica gel.
-
Q3: I still see a significant amount of the 3-hydroxybenzoic acid starting material in my final product analysis. Why?
This indicates either an incomplete reaction or cleavage of the allyl ether bond.
-
Incomplete Reaction: This is the most common reason. Refer to the solutions in Q1 regarding base, reagents, and reaction conditions.
-
Ether Cleavage: Allyl ethers are generally stable under the basic conditions of the synthesis.[7] However, they are sensitive to cleavage by strong acids, Lewis acids, and certain transition metal catalysts (e.g., Palladium, Rhodium).[7][8][9]
Q4: My product is a sticky oil or gum and will not crystallize. How can I purify it?
Failure to crystallize is almost always due to the presence of impurities (e.g., residual solvent, starting material, or side products) that inhibit the formation of a crystal lattice.
-
Solution 1: Column Chromatography: This is the most effective method for purifying non-crystalline products.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 9:1) and gradually increase the polarity. Add ~1% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
-
Solution 2: Trituration: If the impurity level is low, you can try triturating the oil with a cold, non-polar solvent like hexane or a mixture of hexane and diethyl ether. This may cause the desired product to solidify while the impurities remain dissolved.
Troubleshooting Workflow
Caption: A workflow for diagnosing common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this synthesis?
The combination of potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF is a robust and widely used system for this type of reaction.[10] K₂CO₃ is a moderately strong base that is easy to handle and effectively deprotonates the phenol without being overly harsh. DMF is an excellent solvent for SN2 reactions as it solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion. For reactions sensitive to high temperatures or where product separation from DMF is difficult, acetone can be a suitable alternative solvent.[11]
Q2: Do I need to protect the carboxylic acid group before performing the etherification?
Generally, no. In the presence of a base like K₂CO₃, the more acidic carboxylic acid proton (pKa ~4) is deprotonated first, followed by the phenolic proton (pKa ~10). The resulting carboxylate anion is a very poor nucleophile compared to the phenoxide anion, so it does not compete in the reaction with allyl bromide. However, an alternative strategy involves first converting the carboxylic acid to a methyl or ethyl ester, performing the Williamson ether synthesis, and then hydrolyzing the ester back to the carboxylic acid.[11] This multi-step route may be useful if the starting material has poor solubility in the desired organic solvent, as the ester is typically more soluble.
Q3: What are the key safety precautions for this reaction?
-
Allyl Bromide: It is a lachrymator (causes tearing), toxic, and corrosive. Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DMF: It is a reproductive toxin and is readily absorbed through the skin. Avoid all skin contact and handle only in a fume hood.
-
Bases: While K₂CO₃ is relatively mild, stronger bases like sodium hydride (NaH) are sometimes used; NaH is highly flammable and reacts violently with water.
-
General: The reaction should be conducted in a fume hood. Ensure all glassware is properly secured.
Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?
Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be very effective, especially if using a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane).[12][13] The PTC helps transport the water-soluble phenoxide anion into the organic phase to react with the allyl bromide, often accelerating the reaction rate and allowing for milder conditions.[14]
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 3-(allyloxy)benzoic Acid
Welcome to the technical support center for the purification of crude 3-(allyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Impurity Profile of Crude this compound
Effective purification begins with a foundational understanding of the potential impurities in your crude product. The synthesis of this compound, typically via Williamson ether synthesis from 3-hydroxybenzoic acid and an allyl halide, can introduce several common impurities:
-
Unreacted Starting Materials: 3-hydroxybenzoic acid and residual allyl bromide.
-
Base: Inorganic bases (e.g., K₂CO₃, NaOH) used to deprotonate the phenol.
-
Byproducts: Small amounts of dialkylated products or products from side reactions.
-
Solvent Residues: Residual solvents from the reaction (e.g., DMF, acetone).
A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR can provide valuable insights into the composition of your crude material and guide the selection of an appropriate purification strategy.
II. Purification Strategy Selection
The choice of purification technique is dictated by the nature and quantity of the impurities present. Below is a decision-making workflow to help you select the most effective method.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[1][2][3]
Q1: After acidifying the basic aqueous layer, no precipitate of my product formed. What went wrong?
A1: This is a common issue that can arise from several factors:
-
Incomplete Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt of your product. Ensure you add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic to litmus paper (pH ~2-3).[2]
-
Insufficient Product: The concentration of your product in the aqueous layer might be too low to precipitate. This can happen if the initial extraction was inefficient or if the crude material contained very little of the desired acid.
-
Product Solubility: While this compound is expected to be poorly soluble in acidic water, it's not entirely insoluble. If you have a small amount of product, it may remain dissolved.[3]
Troubleshooting Steps:
-
Check pH: Test the pH of the aqueous solution with pH paper or a pH meter to confirm it is sufficiently acidic.
-
Back-Extraction: If the pH is correct and no solid has formed, you can recover the dissolved product by extracting the acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane.[4] Use about one-third of the volume of the aqueous layer for each extraction and repeat 2-3 times. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.[5]
-
Cooling: Chilling the acidified solution in an ice bath can sometimes promote precipitation of the product.[4]
Q2: My final product after acid-base extraction is an oil, not a solid. How do I solidify it?
A2: "Oiling out" can occur if the melting point of your product is low or if it is still impure.[6]
Troubleshooting Steps:
-
Trituration: Try adding a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or petroleum ether) and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can induce crystallization.
-
Solvent Removal: Ensure all the extraction solvent has been removed under reduced pressure. Residual solvent can depress the melting point.
-
Further Purification: If the product remains an oil, it likely contains impurities. Consider a subsequent purification step like column chromatography.
B. Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are moderately pure.[7][8][9] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[8][10]
Q1: My yield of this compound is very low after recrystallization. What are the likely causes?
A1: A low yield is a frequent problem in recrystallization and can be attributed to several factors:[6][11]
-
Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of hot solvent.[6][7] This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the cold solvent, recovery will be low.[12]
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a poor yield.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of near-boiling solvent to just dissolve the crude solid.[7]
-
Recover from Mother Liquor: If you suspect product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Q2: I've followed the recrystallization protocol, but no crystals are forming. What should I do?
A2: Supersaturation, where the dissolved solid does not precipitate, can be overcome by inducing crystallization.
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for crystallization.
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[6]
C. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[13]
Q1: How do I choose the right solvent system (eluent) for purifying this compound on a silica gel column?
A1: The key is to find a solvent system that provides good separation between your product and impurities on a TLC plate.
Protocol for Eluent Selection:
-
Prepare a TLC Chamber: Use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Spot the Crude Mixture: Dissolve a small amount of your crude this compound in a suitable solvent and spot it on a TLC plate.
-
Develop the TLC Plate: Run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Analyze the Results: The ideal solvent system will give your product, this compound, an Rf value of approximately 0.3-0.4 . This generally provides the best separation.
-
Add Acetic Acid: Carboxylic acids can sometimes "streak" on silica gel columns. Adding a small amount (0.5-1%) of acetic acid to the eluent can suppress the ionization of the carboxylic acid group, leading to sharper bands and better separation.[14]
Q2: My product is coming off the column with impurities. How can I improve the separation?
A2: Poor separation can result from several issues.
Troubleshooting Steps:
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent and as a concentrated, narrow band. A wide starting band will result in broad elution bands.
-
Eluent Polarity: If the product and impurities are eluting too close together, try using a less polar solvent system (gradient elution). Start with a low polarity eluent and gradually increase the polarity to elute your compounds sequentially.
-
Flow Rate: A slower flow rate generally provides better resolution as it allows more time for equilibrium between the stationary and mobile phases.
IV. Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR peaks for pure this compound?
A1: While the exact chemical shifts can vary slightly depending on the solvent used, you should expect to see the following signals for this compound:
-
Aromatic Protons (4H): Multiple signals in the range of 7.0-8.2 ppm. The protons on the benzene ring will show complex splitting patterns.[15]
-
Internal Vinylic Proton (1H): A multiplet around 5.9-6.1 ppm (-O-CH₂-CH =CH₂).
-
Terminal Vinylic Protons (2H): Two separate signals (doublet of doublets or multiplets) between 5.2 and 5.5 ppm (-O-CH₂-CH=CH ₂).
-
Allylic Protons (2H): A doublet around 4.6 ppm (-O-CH ₂-CH=CH₂).
-
Carboxylic Acid Proton (1H): A broad singlet at a high chemical shift, typically >10 ppm. This peak may not always be observed, especially if there is any water present.
Q2: My NMR spectrum shows a peak around 9.8 ppm in addition to the carboxylic acid proton. What could this be?
A2: A peak around 9.8 ppm is characteristic of a phenolic proton (-OH). This strongly suggests the presence of unreacted 3-hydroxybenzoic acid as an impurity. An effective acid-base extraction or column chromatography should remove this impurity.
Q3: What is a good recrystallization solvent for this compound?
A3: A good starting point for recrystallization solvent screening would be aqueous ethanol or a mixture of toluene and hexanes. The principle is to find a solvent pair where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). You would dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy, then reheat to clarify and allow to cool slowly.[5]
| Solvent System | Rationale |
| Aqueous Ethanol/Methanol | This compound should be soluble in hot ethanol or methanol and less soluble in cold water. |
| Toluene/Hexanes | The aromatic nature of toluene should dissolve the compound when hot, and the addition of non-polar hexanes will induce precipitation upon cooling. |
| Ethyl Acetate/Hexanes | Similar to the toluene/hexanes system, using the polarity difference to achieve recrystallization. |
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique, it is generally not suitable for aromatic carboxylic acids like this compound. These compounds tend to have high boiling points and may decompose at the temperatures required for distillation.[16] Recrystallization, acid-base extraction, and chromatography are much more effective and reliable methods.
V. References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from --INVALID-LINK--
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from --INVALID-LINK--
-
Swarthmore College. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing impurities in the carbonylation process for carboxylic acids. Retrieved from --INVALID-LINK--
-
University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 3-Allyloxy-benzoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from --INVALID-LINK--
-
National Bureau of Standards. (1951). Preparation of benzoic acid of high purity. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from --INVALID-LINK--
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from --INVALID-LINK--
-
Reddit. (2024). H nmr peaks of benzoic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(allyloxy)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-(allyloxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this specific case, a 3-hydroxybenzoic acid derivative is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide. While the reaction is straightforward in principle, achieving high yield and purity requires careful control over several parameters.
This guide is structured to address the most common challenges encountered during this synthesis, from low yields to purification difficulties.
Experimental Workflow Overview
A typical experimental procedure involves dissolving 3-hydroxybenzoic acid in a suitable polar aprotic solvent, adding a base to generate the phenoxide, followed by the addition of an allyl halide. The mixture is then heated to drive the reaction to completion. The workflow diagram below illustrates the key stages.
References
Side reactions and byproducts in the preparation of 3-(allyloxy)benzoic acid
Technical Support Center: Preparation of 3-(allyloxy)benzoic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their work. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind the experimental outcomes.
The predominant method for synthesizing this compound is the Williamson ether synthesis, a robust and widely used reaction.[1] It involves the O-alkylation of 3-hydroxybenzoic acid with an allyl halide, such as allyl bromide, in the presence of a suitable base. While straightforward in principle, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address these challenges directly.
Core Synthesis Pathway
The intended reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonating 3-hydroxybenzoic acid, acts as a nucleophile to displace the bromide from allyl bromide.[2][3]
References
Technical Support Center: Optimizing the Synthesis of 3-(allyloxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(allyloxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. We will move beyond basic procedures to explore the mechanistic rationale behind common issues and provide robust, field-proven solutions.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a powerful and widely used method for forming ether linkages.[1][2] The reaction involves the O-alkylation of a phenoxide with an alkyl halide. However, the presence of two distinct acidic protons on the starting material, 3-hydroxybenzoic acid (one phenolic, one carboxylic), introduces unique challenges that can lead to competing side reactions and diminished yields if not properly controlled.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
Low yields are the most common complaint and can stem from several sources. The key is to systematically diagnose the issue. The most prevalent causes are incomplete reaction, formation of undesired side products, and mechanical losses during workup.
A primary consideration is that the reaction often produces a mixture of the desired acid and the corresponding allyl ester, this compound allyl ester. This occurs because the basic conditions deprotonate both the carboxylic acid and the phenol, creating two nucleophilic centers. To maximize the yield of the final acid, a two-step, one-pot approach involving a final saponification (hydrolysis) step is highly recommended.[3]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Q2: I see multiple products on my TLC plate. What are they and how can I prevent them?
The most common side product is the allyl ester formed by alkylation at the carboxylate oxygen. Another potential, though less common, side product results from C-alkylation on the aromatic ring.[4]
Key Reaction Pathways
Caption: Competing reaction pathways in the allylation of 3-hydroxybenzoic acid.
-
O-Alkylation vs. Esterification: The phenoxide is generally a softer, more reactive nucleophile for S_N2 reactions than the carboxylate, favoring the desired O-alkylation at the phenolic position. However, ester formation is often competitive.
-
Solution: Do not fight the esterification. Instead, embrace it. After the initial alkylation is complete (as monitored by TLC showing consumption of the starting material), add a solution of NaOH or KOH to the reaction mixture to hydrolyze the allyl ester in situ. This drives the entire product distribution to the desired carboxylic acid, dramatically improving the isolated yield.[3]
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the ring.[1][5]
-
Causality: C-alkylation is favored by conditions that hinder the reactivity of the oxygen atom. Protic solvents, for instance, can form hydrogen bonds with the phenoxide oxygen, partially blocking it and increasing the relative likelihood of C-alkylation.[5]
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][6] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, strongly favoring the desired O-alkylation.
-
Q3: How do I choose the correct base and stoichiometry?
This is arguably the most critical parameter for this specific transformation.
-
Stoichiometry: 3-hydroxybenzoic acid has two acidic protons: the carboxylic acid (pKa ≈ 4.2) and the phenol (pKa ≈ 10). The base will deprotonate the more acidic carboxylic acid first, followed by the phenol. To ensure the formation of the reactive phenoxide nucleophile, you must use more than two equivalents of base . A common practice is to use 2.2 to 3.0 equivalents to drive the equilibrium to completion. Using only one equivalent will simply form the carboxylate, which is not the desired nucleophile for ether formation.
-
Choice of Base:
-
Good Choices: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] They are strong enough to deprotonate the phenol (especially when heated in DMF), are easy to handle, and are largely non-nucleophilic.
-
Acceptable Choices: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used. However, they introduce water, which can affect solvency and potentially promote side reactions if not carefully controlled.[7]
-
Use with Caution: Very strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions and careful handling due to the evolution of hydrogen gas.[4][8] They are often unnecessary for this reaction.
-
Q4: What is the optimal solvent and temperature?
-
Solvent: As discussed, polar aprotic solvents are superior for this S_N2 reaction.[1][4]
-
N,N-Dimethylformamide (DMF): An excellent, commonly used solvent that readily dissolves the reactants and salts, promoting a homogenous reaction.[3]
-
Acetonitrile (ACN): Another good choice, though sometimes less effective at dissolving all components.
-
Dimethyl Sulfoxide (DMSO): Also very effective but can be difficult to remove during workup due to its high boiling point.
-
Avoid: Protic solvents (water, ethanol, methanol) should be avoided as the primary reaction solvent as they can solvate the phenoxide, reduce its nucleophilicity, and promote C-alkylation.[5]
-
-
Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable rate.
-
A range of 60-80°C is a good starting point.[3]
-
Monitor the reaction by TLC. If it is sluggish, the temperature can be increased, but exceeding ~100°C may increase the rate of side reactions.
-
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9]
-
Q5: How should I purify the final product for the highest yield and purity?
A standard acid-base extraction is the most effective method.
-
Quench and Hydrolyze: After the reaction is complete, cool the mixture and perform the saponification step with aqueous NaOH if you are following the optimized one-pot protocol.
-
Remove Solvent: Remove the bulk of the high-boiling solvent (e.g., DMF) under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash with water to remove any remaining DMF and inorganic salts.
-
Extract the aqueous layer with the organic solvent a few times to recover any dissolved product.
-
Combine the organic layers and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Now, extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving neutral impurities (like any unhydrolyzed ester) behind in the organic layer.
-
-
Precipitate and Isolate:
-
Collect the basic aqueous extracts.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated or 6M HCl until the pH is ~1-2.
-
The this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[10]
-
-
Recrystallization (Optional): For very high purity, the dried solid can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene.[11][12]
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above, including the critical final saponification step to maximize yield.
Materials:
-
3-Hydroxybenzoic acid (1.0 eq)
-
Allyl bromide (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 6M and 1M
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Alkylation: Begin vigorous stirring and add allyl bromide (2.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes) until the starting 3-hydroxybenzoic acid spot is consumed (typically 3-6 hours).
-
Saponification: Cool the mixture to room temperature. Add a solution of NaOH (4.0 eq) in water (2-3 mL per gram of starting material). Stir the resulting mixture vigorously at 60°C for 1-2 hours to ensure complete hydrolysis of the intermediate allyl ester.
-
Workup - Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the DMF.
-
Workup - Extraction:
-
To the residue, add 1M HCl until the solution is neutral or slightly acidic, then add EtOAc.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Extract the organic layer with 1M aqueous NaOH (3x). Combine the basic aqueous layers.
-
-
Workup - Precipitation:
-
Cool the combined basic aqueous layer in an ice bath.
-
Slowly add 6M HCl with stirring until the pH is ~1-2 and a precipitate forms.
-
Continue to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation & Drying:
-
Collect the solid product via vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold deionized water.
-
Dry the product under high vacuum to a constant weight.
-
By following this troubleshooting guide and optimized protocol, researchers can reliably overcome the common pitfalls associated with the synthesis of this compound and achieve significantly improved yields and purity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. byjus.com [byjus.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Preventing polymerization of 3-(allyloxy)benzoic acid during storage
An essential guide for researchers, this document provides in-depth technical support for the proper storage and handling of 3-(allyloxy)benzoic acid to prevent unwanted polymerization. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the long-term stability and integrity of your materials.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: Why is this compound prone to polymerization during storage?
A: The susceptibility of this compound to polymerization stems from its allyl group (-O-CH₂-CH=CH₂). The double bond in this group can undergo free-radical polymerization. This process is often initiated by external energy sources like heat and light (UV radiation) or by the presence of radical-forming impurities, such as peroxides that can form upon exposure to atmospheric oxygen.[1][2][3] A key feature of allyl polymerization is a process called "degradative chain transfer," where a growing polymer chain abstracts a hydrogen atom from the methylene (-CH₂-) group of another monomer molecule. This terminates the kinetic chain, typically resulting in the formation of low-molecular-weight polymers or oligomers.[4]
Q2: What are the first signs that my this compound has started to polymerize?
A: The initial indicators of polymerization can be subtle but should be monitored closely. You may observe:
-
Increased Viscosity: The sample may appear thicker or less mobile than a fresh batch. In advanced stages, it can become a viscous syrup or even solidify completely.[1]
-
Discoloration: A change from a white or off-white solid to a yellow or brownish hue can indicate the formation of polymers and other degradation products.[1]
-
Reduced Solubility: You might find that the compound no longer dissolves easily in solvents where it was previously fully soluble.
-
Inconsistent Analytical Data: In analytical tests like NMR, you may see broad peaks, and in chromatography (GC/MS or HPLC), multiple, poorly resolved peaks may appear, indicating the presence of oligomers.[1]
Q3: What is a polymerization inhibitor and is one necessary for storing this compound?
A: A polymerization inhibitor is a chemical substance added to a monomer to quench free radicals as they form, thereby preventing the initiation of a polymerization chain reaction.[] For allyl-containing compounds, inhibitors are crucial for long-term stability. Common inhibitors are phenolic compounds like Butylated Hydroxytoluene (BHT) or hydroquinone (HQ), which work by donating a hydrogen atom to reactive radicals to form stable, non-reactive species.[1][] It is highly recommended to store this compound with an appropriate inhibitor, especially if it will be stored for an extended period or if the storage conditions are not ideal.
Troubleshooting Guide: Storage & Handling Issues
This guide provides solutions to specific problems you might encounter.
Problem: I opened a new bottle of this compound and it already seems clumpy and slightly yellow.
-
Possible Cause: The product may have been exposed to heat or light during shipping, or it may be an older lot with diminished inhibitor effectiveness. Discoloration is a common sign of degradation or oligomerization.[1]
-
Immediate Action:
-
Do not use the material in a critical experiment without first verifying its purity.
-
Perform a quality control check. The most straightforward method is a melting point determination. Pure this compound has a sharp melting point; the presence of polymeric impurities will cause it to melt over a broader range and at a lower temperature.[6][7]
-
Contact the supplier with the lot number and your observations. They may be able to provide a certificate of analysis for that specific batch or offer a replacement.
-
Problem: My reaction is failing, and I suspect the quality of my stored this compound. How can I confirm this?
-
Possible Cause: If the monomer has partially polymerized, its effective concentration is lower than calculated, and the polymeric impurities may interfere with your reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Check for the signs mentioned in FAQ #2 (viscosity, color, etc.).
-
Solubility Test: Take a small, known quantity and attempt to dissolve it in a suitable solvent (e.g., THF, DMSO). If it doesn't dissolve completely, leaving behind a gummy or insoluble residue, polymerization has likely occurred.
-
Analytical Confirmation: If available, run a quick ¹H NMR. The presence of broad signals, particularly in the aliphatic region, alongside sharp monomer peaks, is a strong indicator of oligomers.[1] Alternatively, a reverse-phase HPLC analysis can effectively separate the pure monomer from oligomeric impurities.[7]
-
Problem: My sample has become very viscous/solidified in the bottle. Is it salvageable?
-
Possible Cause: Significant polymerization has occurred due to prolonged or improper storage (e.g., at room temperature, in the presence of air).
-
Solution: Unfortunately, once the material has significantly polymerized, it is generally not practical or cost-effective to reverse the process or purify the remaining monomer. The material should be disposed of in accordance with local safety regulations. The primary lesson is to implement preventative storage measures for future batches.
Best Practices & Protocols
Adhering to the following guidelines will maximize the shelf-life and reliability of your this compound.
Recommended Storage Conditions
Proper storage is the most effective preventative measure. The key is to minimize the energy (heat, light) and chemical initiators (oxygen) that can trigger radical formation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of radical formation and polymerization. Avoid freezing unless specified by the manufacturer, as this can cause phase separation of the inhibitor. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators.[1][3] |
| Light | Store in an Amber or Opaque Bottle | Protects the compound from UV light, which can provide the energy to initiate radical chain reactions.[1] |
| Inhibitor | BHT or Hydroquinone (100-200 ppm) | Acts as a radical scavenger to quench any free radicals that may form, providing a chemical barrier to polymerization.[1][] |
| Container Seal | Tightly Sealed Container | Prevents moisture absorption and exposure to oxygen.[8][9][10] Ensure the cap liner is intact and chemically compatible. |
Protocol 1: Initial Receipt and Storage of this compound
-
Inspect Upon Arrival: Check for any discoloration or unusual physical state.
-
Confirm Inhibitor: Review the supplier's data sheet to confirm if an inhibitor has been added. If not, and you plan to store the material for more than a few weeks, add BHT to a concentration of 100-200 ppm.
-
Inert Atmosphere Overlay: Before sealing for storage, gently flush the headspace of the bottle with a stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Secure the cap firmly. For extra protection against air ingress, you can wrap the cap and neck with Parafilm®.
-
Refrigerate: Place the sealed container in a refrigerator at 2–8 °C, away from light sources.
Diagram: Mechanism of Free-Radical Polymerization and Inhibition
The following diagram illustrates the key steps in the polymerization of this compound and the crucial role of inhibitors.
Caption: Workflow of polymerization initiation, propagation, and preventative inhibition.
Protocol 2: Annual Quality Control Check for Stored Material
For long-term storage, an annual check is recommended to ensure the material's integrity.
-
Visual Inspection: Remove the sample from the refrigerator and allow it to equilibrate to room temperature. Visually inspect for any color change or change in physical form.
-
Melting Point Determination:
-
Carefully take a small sample and load it into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Acceptance Criterion: The melting point should be sharp (a narrow range of 1-2 °C) and consistent with the value reported on the certificate of analysis. A broad or depressed melting range indicates the presence of impurities, likely polymers.
-
-
Record Keeping: Log the date, visual observations, and melting point range in your laboratory notebook for the specific container/lot number.
-
Re-storage: If the material passes, flush the headspace with inert gas again, seal tightly, and return to the refrigerator. If it fails, label it as "For non-critical use only" or dispose of it according to safety guidelines.
By implementing these robust storage, handling, and verification procedures, researchers can significantly mitigate the risk of polymerization, ensuring the quality and reliability of this compound for their critical drug development and scientific research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Morris S. Kharasch - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. One moment, please... [parrinst.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. archpdfs.lps.org [archpdfs.lps.org]
Technical Support Center: High-Purity Recrystallization of 3-(allyloxy)benzoic acid
Welcome to the technical support resource for the purification of 3-(allyloxy)benzoic acid. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the recrystallization process. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but to explain the underlying chemical principles that govern a successful purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning a successful recrystallization experiment.
Question 1: How do I select an appropriate solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] For benzoic acid and its derivatives, water is a traditional choice due to this temperature-dependent solubility profile.[2] However, the presence of the allyloxy ether group in your molecule increases its non-polar character compared to benzoic acid.
Therefore, you may find that a single solvent like water is insufficient to dissolve the compound even when hot. A mixed-solvent system is often more effective. Good starting points include:
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and slowly add hot water (the "poor" solvent) until the solution becomes faintly cloudy (turbid). The cloudiness indicates you are near the saturation point.
-
Ethyl Acetate/Hexane: Similar to the above, ethyl acetate is the "good" solvent, and hexane is the "poor" solvent. This is an excellent choice for compounds of intermediate polarity.
-
Toluene: Toluene can be an effective solvent for aromatic acids and may provide a good alternative if alcohol-based systems are not ideal.[3]
The key is empirical testing with small amounts of your crude material to find the solvent or solvent pair that provides a significant solubility differential with temperature.
Question 2: Why is the rate of cooling so critical for obtaining high-purity crystals?
Answer: The rate of cooling directly influences the size and purity of the resulting crystals. Slow, undisturbed cooling allows the crystal lattice to form in a highly ordered manner. This process is selective, and molecules of this compound will preferentially incorporate into the growing crystal, while impurity molecules remain in the surrounding solution (the mother liquor).[4][5]
Rapid cooling, such as plunging a hot flask into an ice bath, causes the compound to precipitate out of solution too quickly. This traps impurities within the crystal lattice, undermining the purification goal.[6] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling at room temperature, with continued growth over 20-30 minutes.[6]
Question 3: My crude this compound is slightly colored. Will recrystallization remove the color?
Answer: Yes, recrystallization is often effective at removing colored impurities. If the colored material is a minor component with different solubility characteristics, it will remain in the mother liquor. However, if the color persists after one recrystallization, the impurity may have similar solubility to your product.
In such cases, you can use a decolorizing agent like activated charcoal. After dissolving your crude compound in the hot solvent but before cooling, add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution and swirl or briefly boil it for a few minutes.[4] The charcoal adsorbs the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product as well, leading to a significant loss of yield.[6]
Part 2: Troubleshooting Guide
This guide provides solutions to the most common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Are Forming After the Solution Has Cooled
-
Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[7] The solution is not supersaturated upon cooling, and the compound remains dissolved.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%). Allow the more concentrated solution to cool again. Repeat if necessary.[6]
-
-
Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).
-
Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Solution B (Seed Crystal): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will provide a template for further crystal growth.[7]
-
-
Possible Cause 3: The cooling time is insufficient.
-
Solution: Allow the flask to stand undisturbed for a longer period. If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution becomes saturated at a temperature above the melting point of the solute.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution: Reheat the flask to redissolve the oil. Allow it to cool more slowly. You can insulate the flask by covering it with a beaker or placing it in a warm water bath that cools slowly with the benchtop.[5]
-
-
Possible Cause 2: In a mixed-solvent system, the "poor" solvent was added too quickly or the solution is too concentrated.
Problem 3: The Final Yield is Very Low
-
Possible Cause 1: Too much solvent was used. As discussed in Problem 1, excess solvent will retain more of your dissolved product in the mother liquor, even after cooling.[8]
-
Solution: To recover more product, you can try to boil off some solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration step (e.g., to remove charcoal or insoluble impurities), your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtering.[4] If crystallization occurs in the funnel, you can try washing it with a small amount of fresh, hot solvent to redissolve the product and pass it through to the filtrate.
-
-
Possible Cause 3: Excessive washing of the final crystals. Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.[1]
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
-
Part 3: Experimental Protocols & Data
Solvent Selection Guide
The following table provides a starting point for solvent selection. The choice depends on the impurities present and the desired scale.
| Solvent System | Type | Good Solvent | Poor Solvent | Rationale & Comments |
| Ethanol / Water | Mixed | Ethanol | Water | Excellent for moderately polar compounds. The allyloxy group reduces water solubility, making this pair ideal. Allows for fine-tuning of polarity.[9][10] |
| Ethyl Acetate / Hexane | Mixed | Ethyl Acetate | Hexane | A common non-aqueous system. Good for removing both more polar and less polar impurities. |
| Toluene | Single | N/A | N/A | Effective for aromatic acids. May require a larger volume of solvent compared to mixed systems.[3] |
| Water | Single | N/A | N/A | Likely a poor choice on its own due to the ether group, but may work if the crude material is very soluble at high temperatures.[1][11] |
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Place the flask on a stirring hotplate and add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Addition of Anti-Solvent: While maintaining the temperature, add hot water dropwise to the stirring solution until you observe a persistent faint cloudiness (turbidity).
-
Add a few more drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass or beaker, and allow it to cool slowly to room temperature without disturbance.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water solution (in the same ratio as your final solvent mixture).
-
Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 3-(Allyloxy)benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-(allyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.
Introduction: The Synthesis of this compound via Williamson Ether Synthesis
The production of this compound is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-hydroxybenzoic acid reacts with an allyl halide, typically allyl bromide, to form the desired ether.
While the reaction is straightforward in principle, its scale-up presents a unique set of challenges. These include managing reaction exotherms, controlling side reactions, ensuring the safety of handling hazardous reagents, and developing efficient purification strategies. This guide will address these critical aspects in a practical, question-and-answer format.
Visualizing the Workflow: From Reactants to Product
To provide a clear overview of the process, the following diagram illustrates the key stages in the production of this compound.
References
Validation & Comparative
A Comparative Guide to the Positional Isomers of Allyloxybenzoic Acid: 3-, 2-, and 4-Allyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the positional isomerism of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of three structural isomers of allyloxybenzoic acid: 3-(allyloxy)benzoic acid, 2-(allyloxy)benzoic acid, and 4-(allyloxy)benzoic acid. Understanding the nuanced differences imparted by the meta, ortho, and para substitution patterns is critical for the rational design of novel therapeutics, functional materials, and synthetic strategies.
Structural and Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift of the allyloxy group on the benzoic acid scaffold results in significant variations in physical properties such as melting point, acidity (pKa), and solubility. These differences are a direct consequence of the distinct electronic and steric environments of each isomer.
The chemical structures of the three isomers are depicted below:
Figure 1. Chemical structures of the allyloxybenzoic acid isomers.
A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental data for this compound is less readily available in the public domain, and some values are predicted.
| Property | 2-(allyloxy)benzoic acid | This compound | 4-(allyloxy)benzoic acid |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] | 178.19 g/mol [2] | 178.18 g/mol |
| Melting Point (°C) | 60-61 | 133-137 (as benzyloxy)[3] | 163-166 |
| pKa (predicted) | ~3.53 | No data available | No data available |
| Solubility in Water | Slightly soluble | No data available | No data available |
| CAS Number | 59086-52-1[1] | 103203-83-4[2] | 27914-60-9 |
The acidity of these isomers is also expected to vary. The pKa of benzoic acid is 4.2. The allyloxy group is weakly electron-donating through resonance and electron-withdrawing through induction. In the ortho position, steric hindrance from the allyloxy group can force the carboxylic acid group out of the plane of the benzene ring, disrupting conjugation and potentially increasing acidity (lowering the pKa). In the para position, the resonance effect of the oxygen atom can donate electron density to the ring, slightly decreasing the acidity of the carboxylic acid. The electronic effect in the meta position is primarily inductive, which would be expected to have a smaller impact on the acidity compared to the ortho and para positions.
Synthesis of Allyloxybenzoic Acid Isomers
The synthesis of these isomers typically involves a Williamson ether synthesis, where the corresponding hydroxybenzoic acid is deprotonated with a base, and the resulting phenoxide reacts with an allyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Figure 2. General synthetic workflow for allyloxybenzoic acids.
Experimental Protocol: Synthesis of 4-(allyloxy)benzoic acid[4]
This protocol provides a representative procedure for the synthesis of the para isomer. Similar principles apply to the synthesis of the ortho and meta isomers, with potential adjustments to reaction conditions.
Materials:
-
4-hydroxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (4.0 eq) to the solution.
-
Add allyl bromide (4.0 eq) and heat the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of dioxane and water (80:20 v/v).
-
Add 4N NaOH (2.0 eq) and heat at 60°C for 15 minutes to hydrolyze any ester byproducts.
-
Cool the mixture and neutralize with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Comparative Biological Activity
While comprehensive comparative studies on the biological activities of all three allyloxybenzoic acid isomers are limited, the positional isomerism is known to be a key determinant of pharmacological effects in other benzoic acid derivatives[4]. The biological activity of these compounds can be influenced by their ability to interact with biological targets, their membrane permeability, and their metabolic stability.
-
Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties. The lipophilicity and electronic properties of the allyloxy group, and its position on the ring, would likely modulate this activity. For instance, increased lipophilicity can enhance membrane permeability in microorganisms. Studies on other substituted benzoic acids have shown that the position of the substituent significantly impacts the minimum inhibitory concentration (MIC) against various bacterial and fungal strains[4][5][6].
-
Cytotoxicity: The cytotoxic effects of these isomers against various cell lines would be a critical parameter in drug development. Positional isomers of other pharmacologically active compounds have demonstrated significant differences in their cytotoxic profiles[1].
-
Other Potential Activities: Benzoic acid derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[7][8]. The specific activities of the allyloxybenzoic acid isomers would require dedicated screening and comparative studies.
Chemical Reactivity: The Claisen Rearrangement
A key reaction of aryl allyl ethers is the Claisen rearrangement, a[3][3]-sigmatropic rearrangement that occurs upon heating to form an ortho-allyl phenol. This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. The kinetics and thermodynamics of the Claisen rearrangement are influenced by the electronic and steric nature of the substituents on the aromatic ring[9].
Figure 3. The Claisen rearrangement of an aryl allyl ether.
For the allyloxybenzoic acid isomers, the Claisen rearrangement would proceed as follows:
-
2-(allyloxy)benzoic acid: Upon heating, it would rearrange to form 2-hydroxy-3-allylbenzoic acid. The presence of the carboxylic acid group at the adjacent position may influence the reaction rate and the stability of the product.
-
This compound: This isomer has two available ortho positions for the allyl group to migrate to (positions 2 and 4). The reaction would likely yield a mixture of 3-hydroxy-2-allylbenzoic acid and 3-hydroxy-4-allylbenzoic acid.
-
4-(allyloxy)benzoic acid: The Claisen rearrangement would lead to the formation of 4-hydroxy-3-allylbenzoic acid.
A comparative kinetic study of the Claisen rearrangement for these three isomers would provide valuable insights into the electronic and steric effects of the carboxylic acid group on this pericyclic reaction. The reaction rate is expected to be influenced by the ability of the substituents to stabilize the transition state.
Conclusion
The positional isomerism of 3-, 2-, and 4-(allyloxy)benzoic acid results in distinct physicochemical properties and is predicted to lead to significant differences in their biological activities and chemical reactivity. While the para and ortho isomers are better characterized, a significant data gap exists for the meta isomer. Further experimental investigation into the pKa, solubility, comparative biological activities, and reaction kinetics of all three isomers is warranted. Such studies will provide a more complete understanding of these versatile building blocks and enable their more effective application in drug discovery and materials science. This guide serves as a foundational resource, highlighting the known differences and the critical areas for future research.
References
- 1. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. rsc.org [rsc.org]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of 3-(allyloxy)benzoic acid and its isomers
An In-Depth Spectroscopic Comparison of 3-(allyloxy)benzoic Acid and Its Positional Isomers: 2- and 4-(allyloxy)benzoic Acid
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is a foundational requirement. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities, chemical reactivities, and physical properties. This guide provides a detailed spectroscopic comparison of this compound and its ortho- and para-isomers, 2-(allyloxy)benzoic acid and 4-(allyloxy)benzoic acid. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, offering insights into how the substituent's position on the benzene ring influences the spectral output. This analysis serves as a practical reference for unambiguous isomer identification.
The Chemical Context: Why Isomer Differentiation Matters
The (allyloxy)benzoic acid scaffold is of interest in various research domains due to the dual functionality of the carboxylic acid and the versatile allyl group, which can participate in numerous chemical transformations. The position of the allyloxy group—ortho (2-), meta (3-), or para (4-)—profoundly impacts the molecule's electronic environment and steric landscape. These differences manifest clearly in their spectroscopic signatures, providing a reliable method for differentiation.
Comparative ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Data Summary and Interpretation
| Proton | 2-(allyloxy)benzoic acid (CDCl₃) | 4-(allyloxy)benzoic acid (CDCl₃) | Key Differentiating Features |
| Aromatic-H | ~7.8-8.2 ppm (m) | ~7.9-8.1 ppm (d) | The splitting patterns of the aromatic protons are the most telling feature. |
| ~6.9-7.5 ppm (m) | ~6.9-7.0 ppm (d) | ||
| Allyl-OCH₂ | ~4.7 ppm (d) | ~4.6 ppm (d) | Minimal shift difference, but coupling to the vinyl protons is consistent. |
| Allyl-CH= | ~6.0-6.2 ppm (m) | ~6.0-6.1 ppm (m) | The complex multiplet is characteristic of the allyl group. |
| Allyl=CH₂ | ~5.3-5.5 ppm (m) | ~5.3-5.5 ppm (m) | Diastereotopic vinyl protons result in two distinct signals. |
Data is compiled from typical values and may vary slightly based on experimental conditions.
Interpretation Insights:
-
2-(allyloxy)benzoic Acid: The aromatic region displays a more complex set of multiplets due to the lower symmetry of the molecule. The proton ortho to the carboxylic acid is typically shifted downfield significantly.
-
This compound: This isomer is expected to show the most complex aromatic region with four distinct signals, each representing a single proton, due to the C₁ symmetry.
-
4-(allyloxy)benzoic Acid: The para-substitution pattern results in a more symmetrical molecule. This leads to a simpler aromatic region, often characterized by two distinct doublets (an AA'BB' system), which is a hallmark of 1,4-disubstituted benzene rings.
Comparative ¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, particularly regarding the carbon skeleton and the electronic environment of each carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Technique: Proton-decoupled (to simplify the spectrum to single lines for each carbon)
-
Spectral width: 0 to 200 ppm
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation and corrections.
Data Summary and Interpretation
| Carbon | 2-(allyloxy)benzoic acid (CDCl₃) | 4-(allyloxy)benzoic acid (CDCl₃) | Key Differentiating Features |
| C=O | ~165-170 ppm | ~166-171 ppm | The carboxylic acid carbon is significantly downfield. |
| Aromatic C-O | ~157 ppm | ~162 ppm | The chemical shift of the carbon directly attached to the allyloxy group is a key indicator. |
| Aromatic C-COOH | ~122 ppm | ~123 ppm | |
| Aromatic C-H | ~113-134 ppm | ~114-132 ppm | The number of signals in the aromatic region reflects the molecule's symmetry. |
| Allyl-OCH₂ | ~69 ppm | ~69 ppm | |
| Allyl-CH= | ~132 ppm | ~132 ppm | |
| Allyl=CH₂ | ~118 ppm | ~118 ppm |
Data is compiled from the Spectral Database for Organic Compounds (SDBS).
Interpretation Insights:
-
Symmetry: The number of distinct signals in the aromatic region directly corresponds to the symmetry of the isomer. The 4-isomer will show fewer aromatic carbon signals (typically 4) than the 2- and 3-isomers (which will show 6) due to its C₂ symmetry axis.
-
C-O Chemical Shift: The chemical shift of the aromatic carbon atom bonded to the oxygen of the allyloxy group (C-O) is particularly sensitive to the substituent position. In the 4-isomer, this carbon is para to the electron-withdrawing carboxylic acid group, which influences its electronic environment compared to the ortho and meta positions.
Comparative Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is excellent for identifying the functional groups present in a molecule. While all three isomers share the same functional groups, subtle differences in the "fingerprint region" and C-H bending frequencies can aid in their differentiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Data Summary and Interpretation
| Vibrational Mode | Frequency (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very Broad | Characteristic of H-bonded dimers. |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp | |
| C-H Stretch (Alkene) | 3080-3020 | Sharp | |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong, Sharp | A key, intense absorption. |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | Multiple bands are often observed. |
| C-O Stretch (Aryl Ether) | 1250-1200 | Strong | Asymmetric stretch. |
| C-H Bending (Aromatic) | 900-675 | Medium-Strong | This region is critical for isomer identification. |
Data sourced from typical IR correlation tables.
Interpretation Insights:
The most significant differences between the isomers in an IR spectrum are found in the C-H out-of-plane bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands:
-
2-(allyloxy)benzoic Acid (Ortho): Expected to show a strong band around 750 cm⁻¹.
-
This compound (Meta): Expected to show bands around 780 cm⁻¹ and 690 cm⁻¹.
-
4-(allyloxy)benzoic Acid (Para): Expected to show a strong, characteristic band between 800-850 cm⁻¹.
Workflow and Logic Diagrams
To visualize the analytical process, the following diagrams illustrate the workflow for isomer differentiation and the key distinguishing features.
Caption: Workflow for spectroscopic differentiation of (allyloxy)benzoic acid isomers.
Conclusion
The unambiguous identification of 2-, 3-, and 4-(allyloxy)benzoic acid is readily achievable through a combined application of NMR and IR spectroscopy. While IR provides a rapid indication of the substitution pattern via the C-H bending region, ¹H and ¹³C NMR offer definitive structural confirmation. The symmetry of the molecule, reflected in the simplicity of the ¹H NMR aromatic signals and the number of ¹³C NMR aromatic signals, is the most reliable indicator: the para-isomer is the most symmetric and thus spectrally the simplest, while the meta- and ortho-isomers exhibit more complex, lower-symmetry patterns. This guide provides the foundational data and interpretive logic to confidently distinguish between these closely related but distinct chemical entities.
A Comparative Guide to the Reactivity of 3-(Allyloxy)benzoic Acid and Other Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the benzoic acid scaffold is a cornerstone. Its reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter in the design and synthesis of novel molecules. This guide provides an in-depth comparative analysis of the reactivity of 3-(allyloxy)benzoic acid against other substituted benzoic acids, offering experimental insights and detailed protocols to inform your research.
The Influence of Substituents on Benzoic Acid Reactivity: A Hammett Perspective
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. These effects, namely inductive and resonance effects, alter the electron density of the carboxyl group and the stability of the corresponding carboxylate anion.[1][2] The Hammett equation provides a quantitative framework to understand these structure-reactivity relationships.[3][4]
The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ, where:
-
k or K is the rate or equilibrium constant for the substituted benzoic acid.
-
k₀ or K₀ is the constant for unsubstituted benzoic acid.[3]
-
σ (sigma) is the substituent constant, reflecting the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[3]
-
ρ (rho) is the reaction constant, indicating the sensitivity of a particular reaction to substituent effects.[3]
Electron-withdrawing groups stabilize the conjugate base (benzoate ion) by delocalizing the negative charge, thereby increasing the acidity of the benzoic acid.[1][5] Conversely, electron-donating groups destabilize the conjugate base by intensifying the negative charge, leading to decreased acidity.[1][2][5] These effects are most pronounced at the ortho and para positions due to the interplay of both inductive and resonance effects.[1] At the meta position, the inductive effect is the primary influencer.[1]
The Allyloxy Group at the Meta Position: A Unique Profile
The 3-(allyloxy) group presents an interesting case. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M). In the meta position, the resonance effect is minimized, and the inductive effect plays a more significant role in influencing the carboxylic acid's reactivity.
To quantify this, we can look at the Hammett constant (σ) for a similar group, the methoxy group (-OCH₃), as a proxy. The σ_meta value for -OCH₃ is +0.12, indicating it is weakly electron-withdrawing at the meta position. This suggests that this compound will be slightly more acidic than benzoic acid itself.
Comparative Acidity: pKa Values
The acid dissociation constant (pKa) is a direct measure of a compound's acidity in a given solvent. A lower pKa value corresponds to a stronger acid.
| Compound | Substituent (Position) | pKa (in water at 25°C) |
| Benzoic Acid | -H | 4.20[6] |
| This compound | 3-OCH₂CH=CH₂ | ~4.08 (estimated based on 3-hydroxybenzoic acid) |
| 3-Hydroxybenzoic Acid | 3-OH | 4.08[7] |
| 3-Methoxybenzoic Acid | 3-OCH₃ | 4.09 |
| 3-Nitrobenzoic Acid | 3-NO₂ | 3.45 |
| 3-Chlorobenzoic Acid | 3-Cl | 3.83[7] |
| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.47 |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 |
As the table illustrates, electron-withdrawing groups like the nitro group significantly increase acidity (lower pKa), while electron-donating groups in the para position, like the methoxy group, decrease acidity. The estimated pKa of this compound places it as slightly more acidic than benzoic acid, consistent with the expected weak electron-withdrawing inductive effect of the meta-allyloxy group.
Experimental Protocols and Reactivity in Key Transformations
The differences in acidity and electronic properties translate directly to reactivity in common synthetic transformations such as esterification and amidation.
Esterification
Esterification of benzoic acids is a fundamental reaction, often catalyzed by acid. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, accelerating the reaction, while electron-donating groups have the opposite effect.
Caption: Generalized workflow for the esterification of substituted benzoic acids.
This protocol is adapted from a general procedure for the esterification of benzoic acid.[8]
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 28.0 mmol) and methanol (30 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the flask while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Shake the funnel to extract the product into the organic layer, venting frequently.
-
Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M sodium bicarbonate solution to neutralize any unreacted acid. Caution: Foaming may occur.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Expected Reactivity Trend: 3-Nitrobenzoic acid > 3-Chlorobenzoic acid > This compound ≈ Benzoic acid > 4-Methoxybenzoic acid
Amidation
The formation of an amide bond is one of the most important reactions in drug development. Direct amidation of carboxylic acids with amines is often challenging and may require coupling agents or conversion to a more reactive intermediate like an acid chloride.
Caption: Common strategies for the synthesis of amides from benzoic acids.
This greener chemistry approach avoids the use of harsh coupling reagents.[9]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 3.56 g, 20 mmol), boric acid (e.g., 0.124 g, 2 mmol, 10 mol%), and toluene (60 mL).
-
Amine Addition: Stir the mixture for 10 minutes, then add the desired amine (e.g., benzylamine, 2.2 mL, 20 mmol).
-
Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of hexanes to precipitate the amide product.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Expected Reactivity Trend: The reactivity in amidation generally follows the same trend as in esterification, with more acidic benzoic acids reacting faster.
Conclusion
This compound exhibits a reactivity profile that is slightly enhanced compared to unsubstituted benzoic acid due to the weak electron-withdrawing inductive effect of the meta-allyloxy group. This makes it a versatile building block, more reactive than benzoic acids with electron-donating groups in the para position, but less reactive than those with strong electron-withdrawing substituents. The presence of the allyl group also offers a handle for further chemical transformations, adding to its synthetic utility. The provided protocols and comparative data serve as a valuable resource for chemists aiming to incorporate this and other substituted benzoic acids into their synthetic strategies.
References
- 1. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
A Comparative Framework for Evaluating the Biological Activity of Allyloxybenzoic Acid Isomers: A Guide for Preclinical Research
Introduction: The Scientific Rationale
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic modification of the benzoic acid scaffold by introducing various functional groups allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its pharmacokinetic profile and biological activity. Among these derivatives, alkoxybenzoic acids have garnered significant interest for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2]
This guide focuses on a specific subclass: the allyloxybenzoic acids. Comprising a benzoic acid core with an allyl group (CH₂=CH-CH₂-) linked via an ether bond, these compounds exist as three distinct positional isomers: ortho-(2-), meta-(3-), and para-(4-). The spatial arrangement of the allyloxy group relative to the carboxylic acid moiety is critical, as it dictates the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. These differences are hypothesized to result in distinct interactions with biological targets, leading to varied efficacy and potency across different therapeutic areas.
While extensive research exists for hydroxy- and methoxybenzoic acid isomers, a direct comparative analysis of the biological activities of the three allyloxybenzoic acid isomers is notably scarce in the current scientific literature. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals. It outlines the foundational synthesis, proposes a logical framework for a head-to-head comparison based on structure-activity relationship (SAR) principles derived from closely related analogs, and provides robust, self-validating experimental protocols to generate the necessary data.
Part 1: Synthesis of Allyloxybenzoic Acid Isomers
The synthesis of ortho-, meta-, and para-allyloxybenzoic acid is readily achievable through a classic Williamson ether synthesis. This method provides a reliable and scalable route to obtain the target compounds from commercially available starting materials.
Causality Behind Experimental Choices: The Williamson ether synthesis is selected for its high efficiency and versatility. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of the starting hydroxybenzoic acid ester with a base like potassium carbonate, acts as a nucleophile. Allyl bromide is an excellent electrophile due to the reactivity of the allyl system. Using the methyl ester of the hydroxybenzoic acid protects the carboxylic acid group from interfering with the reaction, and it can be easily hydrolyzed in a subsequent step to yield the final product.
Step-by-Step Protocol: Williamson Ether Synthesis and Hydrolysis
-
Esterification (Protection):
-
To a solution of the respective hydroxybenzoic acid (ortho, meta, or para; 1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, remove the methanol under reduced pressure, and extract the methyl hydroxybenzoate ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by column chromatography.
-
-
Etherification:
-
Dissolve the methyl hydroxybenzoate isomer (1.0 eq.) in acetone or dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.
-
Add allyl bromide (1.2-1.5 eq.) dropwise while stirring.
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the K₂CO₃ and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to yield the crude methyl allyloxybenzoate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude methyl allyloxybenzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure and acidify the remaining aqueous solution with 1M HCl until a precipitate forms (pH ~2-3).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final allyloxybenzoic acid isomer.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.
-
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of allyloxybenzoic acid isomers.
Part 2: Comparative Analysis of Biological Activities (Hypothesized Framework)
Given the absence of direct comparative data, this section outlines the key biological activities to investigate and presents a hypothesis on the expected outcomes based on SAR principles from related benzoic acid derivatives.
Antimicrobial Activity
Scientific Rationale: Benzoic acid and its derivatives are well-known antimicrobial agents used as food preservatives.[3] Their mechanism often involves the disruption of microbial cell membranes and the acidification of the cytoplasm.[4] The lipophilicity of the molecule is a key factor; increased lipophilicity can enhance membrane penetration, but excessive lipophilicity may lead to poor solubility. The position of substituents on the benzene ring also influences activity.[3][5]
Hypothesized Structure-Activity Relationship:
-
The allyl group is more lipophilic than a hydroxyl or methoxy group. This may enhance the isomers' ability to penetrate bacterial cell walls compared to their hydroxybenzoic acid precursors.
-
Para-isomer (4-allyloxybenzoic acid): Often, para-substituted isomers exhibit strong, broad-spectrum antimicrobial activity due to a linear structure that may facilitate better interaction with and disruption of the lipid bilayer of cell membranes.[6]
-
Ortho-isomer (2-allyloxybenzoic acid): The proximity of the allyloxy group to the carboxylic acid may allow for intramolecular hydrogen bonding, which can increase lipophilicity and membrane permeability. This "ortho-effect" often leads to enhanced biological activity.[5]
-
Meta-isomer (3-allyloxybenzoic acid): The meta-isomer's activity is often intermediate. Its bent geometry may be less optimal for membrane insertion compared to the para-isomer.
Proposed Experiment: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution.
Anti-inflammatory Activity
Scientific Rationale: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs), including the parent molecule salicylic acid (2-hydroxybenzoic acid), is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[7] The binding to the active site of COX-1 and COX-2 is highly dependent on the molecule's structure.
Hypothesized Structure-Activity Relationship:
-
Ortho-isomer (2-allyloxybenzoic acid): This is an analog of salicylic acid. The substitution of the hydroxyl group with an allyloxy group maintains the key ortho-acid arrangement but increases steric bulk and lipophilicity. This may alter its binding affinity and selectivity for COX-1 versus COX-2. It could potentially block the active site channel more effectively, but the larger group might also create unfavorable steric hindrance.
-
Meta- and Para-isomers: These isomers lack the specific ortho-carboxy-phenolic arrangement characteristic of salicylates. While some anti-inflammatory activity might be present through other mechanisms (e.g., antioxidant effects), they are generally expected to be significantly weaker COX inhibitors than the ortho-isomer.[7][8]
Proposed Experiment: In Vitro COX-1/COX-2 Inhibition Assay.
Analgesic Activity
Scientific Rationale: Analgesic activity, particularly for peripheral pain, is often directly linked to anti-inflammatory action through the reduction of prostaglandins, which sensitize nociceptors. Therefore, the results of analgesic tests are expected to correlate strongly with anti-inflammatory (COX inhibition) data.
Hypothesized Structure-Activity Relationship:
-
Following the rationale for anti-inflammatory activity, the ortho-isomer is predicted to have the most significant analgesic potential.[9][10]
-
The meta- and para-isomers are expected to show substantially lower, if any, analgesic activity in models of inflammatory pain.
Proposed Experiment: Acetic Acid-Induced Writhing Test in mice.
Anticancer (Cytotoxic) Activity
Scientific Rationale: Benzoic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[11][12] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like histone deacetylases (HDACs).[11] Lipophilicity is crucial for cell membrane penetration to reach intracellular targets.
Hypothesized Structure-Activity Relationship:
-
The increased lipophilicity conferred by the allyl group across all three isomers may enhance their ability to cross cancer cell membranes compared to simpler hydroxybenzoic acids.
-
The positional isomerism will likely lead to differential activity. The specific shape and electronic properties of each isomer will determine its ability to interact with intracellular targets. Without a known target, it is difficult to predict which isomer will be most potent, but differences in IC₅₀ values are expected. For instance, studies on other substituted molecules have shown that positional changes can dramatically alter antiproliferative activity against different cell lines.[13]
Proposed Experiment: MTT Cytotoxicity Assay against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).[14]
Part 3: Data Summary and Interpretation
To facilitate a clear comparison, all quantitative data generated from the proposed experiments should be summarized in a structured table.
Table 1: Comparative Biological Activity Data for Allyloxybenzoic Acid Isomers
| Biological Activity | Parameter | 2-Allyloxybenzoic Acid (ortho) | 3-Allyloxybenzoic Acid (meta) | 4-Allyloxybenzoic Acid (para) | Positive Control |
| Antimicrobial | MIC (µg/mL) vs. E. coli | Experimental Value | Experimental Value | Experimental Value | Ciprofloxacin |
| MIC (µg/mL) vs. S. aureus | Experimental Value | Experimental Value | Experimental Value | Vancomycin | |
| Anti-inflammatory | IC₅₀ (µM) for COX-1 | Experimental Value | Experimental Value | Experimental Value | Aspirin |
| IC₅₀ (µM) for COX-2 | Experimental Value | Experimental Value | Experimental Value | Celecoxib | |
| Analgesic | % Inhibition of Writhing (at dose X) | Experimental Value | Experimental Value | Experimental Value | Diclofenac |
| Anticancer | IC₅₀ (µM) vs. MCF-7 | Experimental Value | Experimental Value | Experimental Value | Doxorubicin |
| IC₅₀ (µM) vs. A549 | Experimental Value | Experimental Value | Experimental Value | Doxorubicin | |
| IC₅₀ (µM) vs. HCT-116 | Experimental Value | Experimental Value | Experimental Value | Doxorubicin |
This table should be populated with the mean ± standard deviation from at least three independent experiments.
Part 4: Detailed Experimental Protocols
The following protocols are provided as self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data.
Protocol 1: Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of each isomer that inhibits visible growth of a target microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation: Prepare stock solutions of the test isomers and control antibiotics (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 50 µL of the stock compound to the first well of a row and perform a 2-fold serial dilution across the plate. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.
-
Controls: Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a solvent control (broth + bacteria + DMSO).
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 enzymes by the test isomers.
Methodology:
-
Assay Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase reaction converts a chromogenic substrate into a colored product, which can be measured spectrophotometrically at 590 nm. An inhibitor will reduce the rate of this reaction. Commercial kits (e.g., from Cayman Chemical) are recommended for standardized results.
-
Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol. Prepare solutions of arachidonic acid (substrate) and the chromogenic substrate.
-
Reaction Setup: In a 96-well plate, add buffer, heme, the respective enzyme (COX-1 or COX-2), and various concentrations of the test isomer (or control inhibitor like Aspirin/Celecoxib).
-
Incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) using a plate reader.
-
Calculation: Calculate the reaction rate for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of the isomers in a murine model of visceral pain.
Methodology:
-
Animal Acclimatization: Use male Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), Positive control (e.g., Diclofenac, 10 mg/kg), and Test groups (each isomer at various doses, e.g., 10, 30, 100 mg/kg).
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 min for i.p., 60 min for p.o.), administer a 0.6% (v/v) solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching of the abdomen and hind limbs) over a 20-minute period.
-
Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for conducting a comparative analysis of the biological activities of ortho-, meta-, and para-allyloxybenzoic acid. By systematically generating data on their antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties, researchers can elucidate the critical structure-activity relationships governed by the position of the allyloxy substituent. The hypothesized superior activity of the ortho-isomer in inflammatory and pain models, and the potentially strong antimicrobial effects of the ortho- and para-isomers, require direct experimental validation. The resulting data will be invaluable for the drug development community, potentially identifying a lead isomer for further preclinical and clinical development as a novel therapeutic agent.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbp.com [ijpbp.com]
- 7. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady Fern) with Its Phytochemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of 3-(allyloxy)benzoic Acid: Performance Benchmarking and Methodologies
Introduction: The Strategic Value of a Bifunctional Monomer
In the landscape of functional polymers, monomer design is paramount. 3-(allyloxy)benzoic acid emerges as a monomer of significant interest due to its intrinsic bifunctionality. It strategically combines a pendant allyl group, a versatile handle for post-polymerization modification, with a benzoic acid moiety, which imparts distinct physicochemical properties such as acidity, potential for hydrogen bonding, and aromatic rigidity. This unique combination opens avenues for creating advanced materials for applications ranging from drug delivery scaffolds to high-performance coatings.
However, the polymerization behavior of allyl-containing monomers is notoriously complex. Unlike their vinyl counterparts (e.g., styrenes or acrylates), allyl monomers exhibit a strong propensity for degradative chain transfer, a mechanistic hurdle that can severely limit polymer molecular weight and reaction efficiency.[1][2] This guide provides a comprehensive benchmark of this compound's performance in polymerization reactions. We will dissect the mechanistic challenges, compare its performance against relevant structural analogs through representative data, and provide detailed, field-tested protocols for its polymerization and subsequent functionalization.
The Core Challenge: Understanding Allylic Chain Transfer
The primary obstacle in the free-radical polymerization of this compound, and allyl monomers in general, is the susceptibility of the allylic hydrogen atoms to abstraction by the propagating radical. This event terminates the kinetic chain and produces a resonance-stabilized allylic radical. This new radical is significantly less reactive and is often inefficient at reinitiating a new polymer chain, thereby "degrading" the chain transfer process.[1][2][3]
This competitive process is a critical determinant of the final polymer properties. The choice of polymerization strategy must therefore be a deliberate effort to mitigate this side reaction.
Figure 1: Competing reaction pathways in the free-radical polymerization of an allyl monomer.
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of this compound, we present representative data from a comparative study. This case study benchmarks it against two structural analogs under conventional free-radical polymerization conditions, highlighting the influence of both the polymerizable group and the functional group position.
-
4-Vinylbenzoic Acid: An isomer with a highly reactive vinyl group instead of an allyl group. This comparison isolates the effect of the polymerizable moiety.
-
4-(allyloxy)benzoic Acid: A positional isomer. This comparison demonstrates the impact of the substituent position on the aromatic ring (meta vs. para), which can influence polymer packing and thermal properties.[4]
Table 1: Comparative Polymerization Performance Data
| Monomer | Polymerization Method | Conversion (24h) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| This compound | Free Radical (AIBN) | 45% | 4,500 | 2.8 | 115 |
| 4-Vinylbenzoic Acid | Free Radical (AIBN) | >95% | 25,000 | 2.1 | 145 |
| 4-(allyloxy)benzoic Acid | Free Radical (AIBN) | 48% | 5,100 | 2.9 | 122 |
| This compound | RAFT Polymerization | 80% | 12,000 | 1.3 | 118 |
Note: The data presented in this table are representative and intended for illustrative comparison based on established polymerization principles.
Analysis of Performance Insights:
-
Reactivity (Allyl vs. Vinyl): The stark difference in conversion and molecular weight between this compound and 4-vinylbenzoic acid underscores the lower reactivity of the allyl group.[1] The vinyl group's susceptibility to addition polymerization leads to significantly higher molecular weights and near-quantitative conversion under identical conditions.
-
Impact of Isomer Position: The performance difference between this compound (meta isomer) and 4-(allyloxy)benzoic acid (para isomer) is more nuanced. While polymerization kinetics are similar, the resulting polymer from the para isomer exhibits a slightly higher glass transition temperature (Tg). This is attributable to the more linear and rigid backbone structure conferred by para substitution, which can lead to more efficient chain packing.[4]
-
The Advantage of Controlled Polymerization: As illustrated by the representative data for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, employing a controlled radical polymerization (CRP) technique offers a significant advantage.[5] RAFT mediation effectively minimizes the impact of chain transfer events, leading to a much narrower polydispersity index (PDI ≈ 1.3) and better control over molecular weight, albeit with the expected lower values characteristic of allyl monomers.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential characterization steps to confirm the successful synthesis and polymerization.
Figure 2: General experimental workflow for free-radical polymerization.
Protocol 1: Free-Radical Polymerization of this compound
This protocol details a standard solution polymerization using AIBN as a thermal initiator.
A. Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
B. Procedure:
-
Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 28.06 mmol) in anhydrous DMF (15 mL).
-
Initiator Addition: Add AIBN (e.g., 82 mg, 0.50 mmol, 1.8 mol% relative to monomer).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at 80°C. Allow the reaction to proceed with stirring for 24 hours. Causality Note: 80°C is chosen to ensure an appropriate decomposition rate for AIBN, providing a steady flux of radicals to initiate polymerization.
-
Purification: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Isolation: Allow the suspension to stir for 1 hour to ensure complete precipitation. Collect the polymer by vacuum filtration, washing thoroughly with fresh methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to a constant weight.
C. Validation:
-
Structural Confirmation: Confirm the polymer structure using ¹H NMR spectroscopy by observing the disappearance of the sharp vinyl proton signals of the monomer and the appearance of broad polymer backbone signals.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI using Gel Permeation Chromatography (GPC) with polystyrene standards.
-
Thermal Properties: Measure the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC).
Protocol 2: Post-Polymerization Modification via Thiol-Ene Reaction
This protocol demonstrates the utility of the pendant allyl groups by functionalizing the polymer with a thiol, a highly efficient "click" chemistry reaction.[6]
A. Materials:
-
Poly(this compound) (synthesized in Protocol 1)
-
1-Thioglycerol (Thiol)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Anhydrous Tetrahydrofuran (THF)
-
UV lamp (365 nm)
B. Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve poly(this compound) (1.0 g) in THF (10 mL).
-
Reagent Addition: Add 1-thioglycerol (1.5 equivalents per allyl group) and DMPA (5 mol% relative to allyl groups). Causality Note: A slight excess of the thiol is used to ensure complete conversion of the allyl groups.
-
Reaction: Stir the solution and irradiate with a 365 nm UV lamp at room temperature for 2 hours.
-
Purification & Isolation: Precipitate the functionalized polymer in diethyl ether, filter, and dry under vacuum.
C. Validation:
-
Confirm Functionalization: Use ¹H NMR to confirm the disappearance of the allyl proton signals and the appearance of new signals corresponding to the attached thioglycerol moiety.
Figure 3: Schematic of the thiol-ene post-polymerization modification reaction.
Conclusion and Outlook
This compound is a functional monomer with considerable potential, but its effective use requires a clear understanding of its polymerization behavior. While conventional free-radical methods yield polymers of low to moderate molecular weight due to inherent degradative chain transfer, this can be sufficient for applications where oligomers are desired.[1] For applications demanding higher molecular weights and better-defined architectures, controlled polymerization techniques like RAFT are demonstrably superior.
The true strength of poly(this compound) lies in its capacity for post-polymerization modification. The pendant allyl groups serve as robust platforms for attaching a wide array of molecules via efficient reactions like thiol-ene chemistry, allowing for the fine-tuning of material properties.[6] This positions this compound as a valuable building block for researchers developing bespoke polymeric materials for specialized scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Polymerization [mdpi.com]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-(allyloxy)benzoic Acid
In the landscape of pharmaceutical development, the integrity of our data is paramount. Every decision, from preclinical assessment to final product release, hinges on the accuracy and reliability of the analytical methods we employ. For a molecule like 3-(allyloxy)benzoic acid, a potential building block in novel therapeutics, establishing robust analytical procedures is not just a regulatory requirement; it is a scientific necessity.
This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the generation of scientifically sound and defensible data. The methodologies and validation approaches described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Central Role of Method Validation
Before deploying any analytical method for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[5] The objective is to provide a high degree of assurance that the method will consistently yield results that are accurate, precise, and specific. When two distinct methods are developed and validated for the same analyte, a cross-validation study serves as the ultimate arbiter, comparing their performance and confirming that the generated data are equivalent and reliable, regardless of the technique used.[6][7]
Workflow for Method Development and Cross-Validation
The journey from method conception to a fully validated, cross-compared analytical procedure is a systematic process. It begins with developing two independent methods, proceeds to their individual validation according to ICH guidelines, and culminates in a head-to-head comparison.
Caption: Workflow for development, validation, and cross-validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale: Reverse-phase HPLC is the workhorse of the pharmaceutical industry for the analysis of small molecules. For this compound, its aromatic ring and carboxylic acid functionality make it an ideal candidate for this technique. The benzoic acid moiety contains a strong chromophore, allowing for sensitive detection using a UV detector.[8][9][10] A C18 column is selected for its hydrophobicity, which provides excellent retention for the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape and elution of the acidic analyte in its neutral form, preventing peak tailing.
Detailed HPLC-UV Experimental Protocol
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS or equivalent.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ultrapure Water (18.2 MΩ·cm).
-
Phosphoric Acid (ACS grade).
-
This compound Reference Standard (Certified >99.5% purity).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL of the reference standard in diluent. Create a working standard of 100 µg/mL by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 80 12.0 80 12.1 40 | 15.0 | 40 |
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale: Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for adsorption onto the column, this can be overcome.[11][12][13] The choice of a polyethylene glycol (PEG) or "WAX" type column is deliberate; its polar nature is suitable for the analysis of acids.[14] To enhance volatility and improve peak shape, a derivatization step using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is employed to convert the polar carboxylic acid group into a nonpolar trimethylsilyl (TMS) ester.[15] A Flame Ionization Detector (FID) is selected for its robustness and universal response to organic compounds.
Detailed GC-FID Experimental Protocol
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent, equipped with a Split/Splitless inlet, Autosampler, and Flame Ionization Detector (FID).
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Software: MassHunter GC/MS or equivalent.
-
-
Reagents and Standards:
-
Ethyl Acetate (GC grade).
-
Pyridine (Anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
This compound Reference Standard.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in ethyl acetate.
-
-
Sample Derivatization Procedure:
-
Pipette 100 µL of the standard solution into a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumental Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
FID Gases: Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (Helium): 25 mL/min.
-
Cross-Validation: The Comparative Analysis
After both the HPLC-UV and GC-FID methods have been individually validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, a direct comparison is performed.[1][4] This involves analyzing the same batch of this compound sample (e.g., a production batch or spiked placebo) in triplicate on three different days with both methods.
Comparative Validation Data Summary
The performance of each method is summarized below. The data presented are representative of what would be expected for well-developed methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 5 - 500 | Application-dependent |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 98.9% ± 1.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.65% | ≤ 2.0% |
| LOQ (µg/mL) | 1.0 | 5.0 | Reportable |
| LOD (µg/mL) | 0.3 | 1.5 | Reportable |
Interpretation and Causality
The data clearly show that both methods are valid and fit for the purpose of quantifying this compound. However, they exhibit different strengths:
-
Sensitivity: The HPLC-UV method demonstrates superior sensitivity, with a Limit of Quantitation (LOQ) five times lower than the GC-FID method. This is attributable to the strong UV absorbance of the aromatic ring, a property that UV detectors are specifically designed to measure with high sensitivity.
-
Precision and Accuracy: Both methods show excellent accuracy and precision, well within the typical acceptance criteria for pharmaceutical analysis. The slightly better precision of the HPLC method can be attributed to its simpler sample preparation (dilute-and-shoot) compared to the multi-step derivatization required for GC, which can introduce additional variability.
-
Sample Throughput: The GC method has a slightly shorter run time (around 15 minutes) compared to the HPLC method (15 minutes). However, the time saved in analysis is offset by the additional 30-minute sample derivatization step. For a large number of samples, the HPLC method would likely offer higher overall throughput.
Choosing the Right Method: A Logic-Based Approach
The choice between two validated methods depends entirely on the intended application. A method is not universally "better," but rather "better suited" for a specific task.
Caption: Decision tree for selecting the optimal analytical method.
This decision framework highlights that for routine quality control (QC) testing of the bulk drug substance where high throughput and precision are key, the HPLC-UV method is superior due to its simpler sample preparation and better sensitivity. Conversely, if the analytical task involves a stability study where potential volatile degradants or residual solvents must be monitored alongside the active ingredient, the GC-FID method could be more efficient, as it can often analyze all these components in a single run.
Conclusion
Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative determination of this compound. This guide has demonstrated the development and validation of both methods, culminating in a cross-validation comparison. The results confirm that while both methods produce accurate and precise data, the HPLC-UV method offers superior sensitivity and higher throughput for routine analysis. The GC-FID method remains a valuable orthogonal technique, particularly for applications requiring the analysis of volatile species.
By employing this rigorous, science-driven approach to method development and cross-validation, researchers and drug development professionals can ensure the highest level of data integrity, supporting the delivery of safe and effective medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. diva-portal.org [diva-portal.org]
- 15. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
Efficacy of 3-(allyloxy)benzoic acid Derivatives: A Comparative Analysis Against Existing Anti-inflammatory Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published on: January 3, 2026
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Benzoic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within this broad class of compounds, derivatives of 3-(allyloxy)benzoic acid have emerged as a subject of interest for their potential therapeutic applications. This guide provides a comprehensive comparison of the efficacy of this compound derivatives against existing anti-inflammatory compounds, supported by experimental data and an exploration of their mechanistic underpinnings.
While direct comparative studies on this compound derivatives are limited in the currently available scientific literature, this guide will draw upon data from structurally related benzoic acid derivatives to provide a scientifically grounded projection of their potential efficacy and mechanisms of action. The primary focus will be on their anti-inflammatory properties, with comparisons drawn against established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and acetylsalicylic acid (ASA).
Mechanistic Landscape: Targeting the Pillars of Inflammation
The anti-inflammatory action of many benzoic acid derivatives is primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. Two of the most critical targets are the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition: A Double-Edged Sword
The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.
Many NSAIDs exert their effects by inhibiting both COX isoforms. However, the non-selective inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Studies on various benzoic acid derivatives have demonstrated their potential as COX inhibitors. For instance, some salicylic acid derivatives have shown significant COX-2 inhibitory activity[1][2]. It is hypothesized that this compound derivatives may also exhibit COX inhibitory properties, and a key area of investigation would be their selectivity towards COX-2 over COX-1.
Modulation of the NF-κB Signaling Pathway: A Central Hub of Inflammation
The NF-κB signaling pathway is a crucial regulator of a wide array of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of NF-κB is a hallmark of many inflammatory diseases.
Several natural and synthetic compounds, including some benzoic acid derivatives, have been shown to inhibit the NF-κB pathway[3][4]. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB dimers. The potential of this compound derivatives to modulate this pathway represents a promising avenue for their anti-inflammatory effects, potentially leading to a broader spectrum of activity compared to compounds that solely target the COX enzymes.
Comparative Efficacy: Benchmarking Against the Standards
To provide a framework for evaluating the potential efficacy of this compound derivatives, we will consider the performance of well-established NSAIDs in standard preclinical models of inflammation.
In Vitro Assessment: COX Inhibition Assays
A standard method to evaluate the direct inhibitory effect of a compound on COX enzymes is the in vitro COX inhibition assay. This assay measures the production of prostaglandins, such as PGE2, from arachidonic acid by isolated COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Comparative COX-2 Inhibitory Activity (IC50)
| Compound | COX-2 IC50 (µM) | Reference |
| Diclofenac | Varies (typically in the low micromolar to nanomolar range) | [5] |
| Celecoxib | ~0.04 | [6] |
| Hypothetical this compound derivative | To be determined |
Note: The IC50 values can vary depending on the specific assay conditions.
A successful this compound derivative would ideally exhibit a low IC50 value for COX-2, indicating high potency, and a significantly higher IC50 value for COX-1, indicating selectivity and a potentially better safety profile.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized in vivo model of acute inflammation. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is assessed by its ability to reduce this swelling over time.
Table 2: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Diclofenac | 5 | ~50-60 | 3-4 | [6][7] |
| Indomethacin | 5 | Significant inhibition | 3-5 | [8] |
| Hypothetical this compound derivative | To be determined | To be determined | To be determined |
The percentage of edema inhibition is a key parameter for comparing the in vivo efficacy of different compounds. A potent this compound derivative would be expected to show a significant and dose-dependent reduction in paw edema, comparable or superior to that of standard NSAIDs.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic synthesis routes. A common approach involves the Williamson ether synthesis, where 3-hydroxybenzoic acid or its ester is reacted with an allyl halide in the presence of a base.
Diagram 1: General Synthesis Scheme for this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Dissolve 3-hydroxybenzoic acid (or its corresponding ester) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, anhydrous potassium carbonate (K2CO3), to the solution.
-
Add the allyl halide (e.g., allyl bromide) to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
If the starting material was an ester, hydrolyze the ester group using a suitable base (e.g., NaOH) to obtain the carboxylic acid.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro COX Inhibition Assay Protocol
This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2.
Diagram 2: Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Prepare stock solutions of the this compound derivative and reference compounds (e.g., diclofenac, celecoxib) in a suitable solvent like DMSO.
-
Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in a reaction buffer.
-
In a 96-well plate, add the reaction buffer, followed by the test compound at various concentrations.
-
Add the COX enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction by adding a suitable stopping reagent.
-
Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a commercial ELISA kit.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Protocol
This protocol describes the induction of acute inflammation in rats and the evaluation of the anti-inflammatory effects of test compounds.
Diagram 3: Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Step-by-Step Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the this compound derivative, vehicle control, or a reference drug (e.g., diclofenac) orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Future Directions and Conclusion
The exploration of this compound derivatives as potential anti-inflammatory agents is a promising area of research. While direct comparative efficacy data is currently scarce, the established anti-inflammatory potential of the broader class of benzoic acid derivatives provides a strong rationale for their investigation.
Future studies should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the aromatic ring to establish structure-activity relationships. Rigorous evaluation of these compounds in the in vitro and in vivo models described in this guide will be crucial to determine their potency and selectivity. Furthermore, mechanistic studies to elucidate their effects on the COX and NF-κB pathways, as well as other potential inflammatory targets, will provide a deeper understanding of their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. carrageenan induced paw: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis and comparison of different allyloxybenzoic acid crystal forms
An In-Depth Guide to the Structural Analysis and Comparison of Allyloxybenzoic Acid Crystal Forms
Introduction: The Significance of Crystalline Form in Material Science
In the realm of materials science and pharmaceutical development, the solid-state structure of a compound is as critical as its chemical composition. Many organic molecules, including active pharmaceutical ingredients (APIs), can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] These different forms, or polymorphs, share the same chemical formula but differ in their crystal lattice arrangements.[2] This structural variance can lead to significant differences in crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.[3][4] Consequently, the identification, characterization, and control of polymorphism are paramount for ensuring product consistency, efficacy, and intellectual property protection.[5][6]
This guide focuses on 4-allyloxybenzoic acid, a derivative of benzoic acid, as a model compound to explore the principles and techniques of polymorphic analysis. While the existence of multiple polymorphs is common for benzoic acid derivatives[7][8][9], this document serves as a comprehensive framework for their investigation. We will delve into the experimental methodologies used to generate and characterize different crystal forms, present a comparative analysis of their structural and thermal properties, and explain the causality behind the experimental choices. The integration of techniques such as X-ray diffraction, thermal analysis, and vibrational spectroscopy provides a self-validating system for a thorough understanding of a compound's solid-state behavior.[5]
PART 1: Experimental Methodologies for Polymorph Characterization
The foundation of any polymorphic study lies in robust experimental techniques capable of both generating and differentiating various crystal forms. The following protocols are described with an emphasis on not just the "how" but the "why," grounding each step in established scientific principles.
Polymorph Generation: The Art of Recrystallization
The goal of recrystallization in this context is not merely purification but to create conditions that favor the nucleation and growth of different crystalline arrangements.[10] The choice of solvent and the method of inducing supersaturation are the primary variables that control the polymorphic outcome.[11][12]
Detailed Protocol: Polymorph Screening by Solvent-Based Recrystallization
-
Solvent Selection: Begin by screening a diverse range of solvents (e.g., methanol, acetonitrile, ethyl acetate, water, toluene). The ideal solvent will exhibit moderate solubility at high temperatures and low solubility at low temperatures.[13] This differential solubility is the driving force for crystallization upon cooling.
-
Dissolution: Prepare a saturated solution of 4-allyloxybenzoic acid in a chosen solvent by heating and stirring until all solid has dissolved completely. This ensures a homogenous starting point.
-
Inducing Supersaturation: Employ one of the following methods to create a supersaturated state, which is necessary for crystal formation[12]:
-
Slow Cooling: Allow the saturated solution to cool gradually to room temperature, then transfer to a colder environment (e.g., a 4°C refrigerator). Slow cooling minimizes the nucleation rate, often favoring the growth of larger, more thermodynamically stable crystals.[13]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several days. This is a gentler method that can sometimes yield forms not accessible by cooling.[14]
-
Anti-Solvent Addition: Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the saturated solution. This rapidly reduces the overall solubility of the compound, inducing precipitation. The rate of addition is critical and can influence the resulting form.[10]
-
-
Crystal Isolation: Once crystals have formed, separate them from the mother liquor via vacuum filtration.[13]
-
Drying: Dry the isolated crystals under vacuum at a temperature well below their melting point to remove residual solvent without inducing a phase transformation.
-
Characterization: Immediately characterize the resulting crystals using the analytical techniques described below to identify their form.
Structural Elucidation: X-Ray Diffraction (XRD)
X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[15] By analyzing the pattern of diffracted X-rays, we can map the electron density and deduce the precise crystal structure.
-
Powder X-Ray Diffraction (PXRD): This technique is used for the rapid identification and quality control of bulk crystalline material. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint."[16]
-
Single-Crystal X-Ray Diffraction (SC-XRD): When a suitable single crystal is available, SC-XRD provides the most detailed structural information, including unit cell dimensions, space group, bond lengths, and intermolecular interactions like hydrogen bonds.[17]
Experimental Workflow: XRD Analysis
-
Sample Preparation:
-
PXRD: Gently grind the crystalline sample to a fine, homogenous powder. Pack the powder into a sample holder, ensuring a flat, even surface.
-
SC-XRD: Identify a well-formed single crystal (typically 0.1-0.4 mm) under a microscope and mount it on a goniometer head.[18]
-
-
Data Collection: Place the sample in an X-ray diffractometer. The instrument irradiates the sample with monochromatic X-rays and records the angles and intensities of the diffracted beams.[15]
-
Data Analysis:
-
PXRD: The resulting diffractogram (a plot of intensity vs. diffraction angle 2θ) is compared against known patterns or used to distinguish between different batches.
-
SC-XRD: The complex diffraction pattern is processed using specialized software to solve the crystal structure, yielding a detailed atomic model.[17]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly effective for investigating polymorphism because different crystal forms typically have distinct melting points and enthalpies of fusion.[3][4]
Detailed Protocol: DSC for Polymorphic Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Seal the pan with a lid. An even distribution of the sample at the bottom of the pan is crucial for data quality.[19]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.[19] A controlled heating rate is essential, as faster rates can sometimes suppress transformations of metastable forms.[20]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
Melting Point (T_m): An endothermic peak indicates melting. The peak onset or maximum is taken as the melting point.
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak is proportional to the energy required to melt the sample.
-
Polymorphic Transitions: Sharp exothermic or endothermic events before the final melting can indicate a solid-solid phase transition from a less stable to a more stable form.[4]
-
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the local chemical environment of molecules.[2] Since polymorphs differ in their crystal packing and intermolecular interactions (e.g., hydrogen bonding), their vibrational spectra will exhibit subtle but measurable differences in peak position, intensity, and shape.[21] These techniques are fast, non-destructive, and excellent for rapid screening.[22]
Detailed Protocol: FT-IR ATR Analysis
-
Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This step is crucial to subtract any environmental signals (like CO2 or water vapor).
-
Sample Analysis: Place a small amount of the crystal sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the FT-IR spectrum, typically in the 4000-400 cm⁻¹ range.
-
Data Comparison: Overlay the spectra from different batches. Polymorphs will show distinct differences, particularly in regions corresponding to groups involved in hydrogen bonding, such as the O-H and C=O stretching vibrations.[23]
PART 2: Comparative Analysis of 4-Allyloxybenzoic Acid Polymorphs
Based on the principles observed in numerous benzoic acid derivatives[1][7][24], we can construct a comparative guide for two hypothetical polymorphs of 4-allyloxybenzoic acid, designated Form I and Form II .
Crystallographic Comparison (Hypothetical Data)
The primary structural difference between polymorphs often lies in their hydrogen bonding motifs. Benzoic acids commonly form either a hydrogen-bonded chain (catemer) or a centrosymmetric dimer.[1] This fundamental difference in packing dramatically alters the unit cell and symmetry.
Table 1: Comparative Crystallographic Data for Hypothetical Polymorphs of 4-Allyloxybenzoic Acid
| Parameter | Form I (Stable) | Form II (Metastable) | Causality & Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects the fundamental symmetry of the repeating unit cell. |
| Space Group | P2₁/c | P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. P2₁/c is very common for dimer-forming acids.[1] |
| Unit Cell (Å) | a=5.7, b=32.0, c=6.6 | a=10.5, b=15.1, c=5.2 | Different cell dimensions indicate a completely different packing arrangement and density. |
| Molecules/Unit (Z) | 4 | 4 | The number of molecules within one unit cell. |
| Density (calc.) | 1.35 g/cm³ | 1.29 g/cm³ | The more stable form is often, but not always, the denser one. |
| H-Bond Motif | Centrosymmetric R²₂(8) Dimer | C(7) Chain (Catemer) | This is the key structural differentiator. The dimer motif is a robust, planar unit, while the catemer forms a chain.[1][25] |
Diagram 1: Common Hydrogen Bonding Motifs in Benzoic Acids
Caption: Common hydrogen bonding patterns in carboxylic acids.
Thermal Properties Comparison
The thermodynamic relationship between polymorphs can be determined using DSC. The form with the higher melting point and lower free energy at room temperature is the most stable.
Table 2: Comparative Thermal Data for Hypothetical Polymorphs
| Parameter | Form I | Form II | Causality & Significance |
| Melting Point (T_m) | ~155 °C | ~148 °C | The lower melting point of Form II suggests it is the metastable form.[5] |
| Enthalpy of Fusion (ΔH_f) | ~150 J/g | ~135 J/g | The energy required to break the crystal lattice. A more stable lattice generally requires more energy. |
| DSC Event | Single sharp endotherm | May show an exothermic recrystallization to Form I before melting, or melt directly. | Observing the conversion of Form II to Form I upon heating is definitive proof of a monotropic relationship.[4] |
Spectroscopic Comparison (FT-IR)
The different hydrogen bonding environments directly impact the vibrational frequencies of the atoms involved. The O-H and C=O groups of the carboxylic acid are particularly sensitive probes.
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Form I (Dimer) | Form II (Catemer) | Causality & Significance |
| O-H Stretch (broad) | ~2500-3000 | ~3000-3300 | The strong, symmetric hydrogen bonds in the dimer cause a significant red-shift (lower frequency) and broadening of the O-H band compared to the catemer.[21] |
| C=O Stretch | ~1685 | ~1700 | The carbonyl in the dimer is involved in a stronger H-bond, weakening the C=O double bond and lowering its stretching frequency compared to the catemer.[23] |
| "Fingerprint" Region | Unique Peaks | Unique Peaks | Differences in the 1500-600 cm⁻¹ region arise from subtle changes in the entire molecular conformation and packing, providing a unique fingerprint for each form.[21] |
Diagram 2: Integrated Workflow for Polymorph Characterization
Caption: A comprehensive workflow for polymorphic screening.
Conclusion
The structural analysis of different crystalline forms is a critical, multi-faceted process that underpins the successful development of crystalline materials. As demonstrated through the case of 4-allyloxybenzoic acid, a systematic approach combining controlled recrystallization with a suite of orthogonal analytical techniques—XRD, DSC, and FT-IR—is essential. Each technique provides a unique piece of the puzzle: XRD reveals the fundamental packing, DSC elucidates the thermodynamic stability, and spectroscopy probes the specific intermolecular interactions. The correlation of data across these methods provides a self-validating and comprehensive understanding of a compound's polymorphic landscape, enabling researchers to select and control the solid form with the desired properties for its intended application.
References
- 1. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
- 2. hosmed.fi [hosmed.fi]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. shimadzu.com [shimadzu.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Polymorphism and thermodynamics of m-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif We are grateful to the EPSRC and Daresbury Laboratory for financial support (CASE award to C.L.B.) and for the award of beam-time at Daresbury Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry Matters — X-Ray Crystallography – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. mt.com [mt.com]
- 20. tainstruments.com [tainstruments.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crystal structure of 4-benzamido-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 3-(allyloxy)benzoic acid
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, protects our environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(allyloxy)benzoic acid, grounded in the principles of chemical safety and regulatory diligence. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed and safe decisions.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. This compound, while not having an exhaustive public toxicological profile, is classified with known hazards that must be respected. The primary operational risk is exposure during handling and aggregation of waste.
Based on available safety data, this compound is identified as an irritant.[1] GHS hazard statements for similar compounds indicate it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, all procedures must be designed to mitigate these risks.
Table 1: Chemical and Hazard Profile of this compound
| Property | Data | Source |
| CAS Number | 103203-83-4 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Known Hazards | Irritant, May cause skin irritation, Causes serious eye irritation. | [1][2] |
The core principle here is precaution. In the absence of complete data, the chemical should be handled as if it were potentially more hazardous than currently classified. All waste derived from its use, including contaminated personal protective equipment (PPE) and cleaning materials, must be treated as hazardous waste.
The Cardinal Rule: Prohibited Disposal Methods
To ensure safety and environmental protection, certain disposal methods are strictly forbidden:
-
Drain Disposal is Prohibited: Organic chemical substances must never be disposed of down the sanitary sewer.[3][4] These systems are not designed to treat such chemical waste, leading to the contamination of waterways.
-
Regular Trash Disposal is Prohibited: Both the chemical in its pure form and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must not be placed in the regular trash.[3] Such materials must be handled as hazardous waste.
Step-by-Step Protocol for Proper Disposal
This protocol outlines the systematic process for safely collecting, storing, and disposing of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles to protect against potential splashes.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[3]
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste can be safely handled by disposal personnel.
-
Select a Compatible Container: Use a dedicated, leak-proof container that is chemically compatible with the waste.[5][6][7] Glass or high-density polyethylene (HDPE) bottles with screw caps are appropriate. The original manufacturer's container is often a suitable choice.[6]
-
Collect All Waste Streams: Place all waste containing this compound into this container. This includes residual solids, contaminated solvents, and solid waste like gloves or absorbent pads used for cleaning spills.
-
Avoid Mixing Incompatibles: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases. While specific reactivity data for this compound is limited, its parent compound, benzoic acid, is known to be incompatible with these substances.[8]
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[5] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[5]
Step 3: Proper Labeling and On-Site Accumulation
Clear and accurate labeling is a regulatory requirement and is essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[9] Use your institution's standardized hazardous waste label.
-
Complete the Label: The label must include:
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[5][9] This area must be under the control of laboratory personnel and should be located in a secondary containment tray to manage potential leaks.
Step 4: Arrange for Final Disposal
Disposal of hazardous chemical waste must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Contact Environmental Health & Safety (EHS): When your waste container is nearly full (approximately 90%), or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a pickup.[5][11]
-
Recommended Disposal Method: The standard and required method for disposal of this type of organic solid is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the chemical, preventing its release into the environment. Your EHS office manages this "cradle-to-grave" process as mandated by the Resource Conservation and Recovery Act (RCRA).[12][13]
Managing Spills
In the event of a small spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing the full PPE described in Step 1.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spilled solid. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the contaminated material into your designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cleaning cloth in the hazardous waste container as well.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical steps for ensuring the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure that the final step in their experimental process is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 2-(Allyloxy)benzoic acid | C10H10O3 | CID 3798703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
